Giffonin R
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |
InChI |
InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2/b3-1-,4-2- |
InChI Key |
VFZXRGDMRSXXNZ-CCAGOZQPSA-N |
Isomeric SMILES |
C1CC(=O)/C=C\C=C/C2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |
Canonical SMILES |
C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of Giffonins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonins are a class of cyclic diarylheptanoids isolated from the leaves and other byproducts of the hazelnut tree, Corylus avellana, particularly the "Tonda di Giffoni" cultivar. These natural products have garnered significant interest within the scientific community due to their promising biological activities. This technical guide provides an in-depth overview of the known biological effects of Giffonins, with a focus on their antioxidant and enzyme inhibitory properties. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.
Core Biological Activities
The primary biological activities attributed to Giffonins are their potent antioxidant and α-glucosidase inhibitory effects.
Antioxidant Activity
Giffonins have demonstrated significant antioxidant properties, primarily through the inhibition of lipid peroxidation. Several studies have shown that certain Giffonins can protect human plasma proteins from oxidative damage by reducing the oxidation of thiol groups and preventing protein carbonylation.[1][2][3] Notably, the antioxidant activity of some Giffonins has been reported to be higher than that of curcumin, a well-known antioxidant. The mechanism of action is believed to involve the scavenging of free radicals, which helps to mitigate oxidative stress.
α-Glucosidase Inhibition
In addition to their antioxidant effects, various Giffonins have been identified as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. The ability of Giffonins to inhibit α-glucosidase suggests their potential as novel agents for glycemic control.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of various Giffonin compounds.
Table 1: α-Glucosidase Inhibitory Activity of Giffonins
| Compound | IC50 (µM) |
| Giffonin C | 104.6 |
| Giffonin D | 105.2 |
| Giffonin G | 110.5 |
| Giffonin H | 113.9 |
| Giffonin I | 108.3 |
| Giffonin J | 70.0 |
| Giffonin K | 55.3 |
| Giffonin M | 112.7 |
| Giffonin P | 65.8 |
| Acarbose (B1664774) (Control) | 115.1 |
Table 2: Inhibition of Human Plasma Lipid Peroxidation by Giffonins
| Compound (at 10 µM) | Inhibition of H2O2-induced Lipid Peroxidation (%) | Inhibition of H2O2/Fe2+-induced Lipid Peroxidation (%) |
| Giffonin D | > 60% | > 50% |
| Giffonin (Compound 4) | > 60% | > 50% |
| Giffonin (Compound 8) | > 60% | > 50% |
| Curcumin (Control) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is used to quantify lipid peroxidation in human plasma by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation that reacts with thiobarbituric acid (TBA).
Materials:
-
Human plasma
-
Trichloroacetic acid (TCA) solution (10%)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard solutions
-
RIPA buffer
-
Phosphate (B84403) buffered saline (PBS)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation (Plasma):
-
Collect blood with an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 700-1,000 x g for 10 minutes at 4°C.
-
Carefully transfer the plasma (upper layer) to a new tube.
-
-
Assay Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice for 10 minutes.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using MDA solutions of known concentrations.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are expressed as µM of MDA.
-
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Test compounds (Giffonins) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in DMSO.
-
In a 96-well plate, add 8 µL of the test compound solution to 115 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
Potential Signaling Pathways
While specific signaling pathways for Giffonins have not been fully elucidated, research on other diarylheptanoids, such as curcumin, suggests potential modulation of key inflammatory pathways.
IL-6/STAT3 Signaling Pathway
Diarylheptanoids have been shown to suppress the IL-6-induced activation of the STAT3 signaling pathway.[5] This pathway is crucial in inflammation and cancer. Inhibition of this pathway by Giffonins could contribute to their potential anti-inflammatory and anti-cancer properties.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids from Curcuma phaeocaulis Suppress IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. These compounds are found in various plant families, including Betulaceae and Zingiberaceae, and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Giffonin R and related diarylheptanoids, with a focus on their chemical structures, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Diarylheptanoids can be broadly classified into linear and cyclic structures. The giffonins, a series of cyclic diarylheptanoids isolated from the hazelnut tree (Corylus avellana), represent a particularly interesting subgroup with promising therapeutic potential. This guide will delve into the specifics of this compound and other notable giffonins, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular interactions.
This compound and Related Diarylheptanoids: Structure and Source
This compound is a cyclic diarylheptanoid that, along with Giffonins Q and S, was first isolated from the male flowers of the hazelnut tree (Corylus avellana L., cultivar 'Tonda di Giffoni')[1]. The structure of this compound, elucidated through extensive spectroscopic analysis, including NMR, features the characteristic bridged diarylheptanoid core.
The giffonin family is extensive, with numerous analogues isolated from various parts of the hazelnut tree, including the leaves. These compounds, such as Giffonins A-I, J-P, W, and X, share a common structural framework but differ in their hydroxylation patterns and other substitutions, leading to a wide range of biological activities[2][3][4].
Quantitative Biological Activity
The giffonins have demonstrated a range of biological activities, most notably antioxidant and α-glucosidase inhibitory effects. The following tables summarize the available quantitative data for this compound and its related compounds to facilitate comparison.
Table 1: Antioxidant Activity of Giffonins (Inhibition of Lipid Peroxidation)
| Compound | Concentration (µM) | H₂O₂-induced Inhibition (%) | H₂O₂/Fe²⁺-induced Inhibition (%) | Reference |
| Giffonin D | 10 | > 60% | > 50% | [5] |
| Giffonin H | 10 | > 60% | > 50% | |
| Giffonins Q, R, S (extract) | - | Data not available | Data not available | |
| Curcumin (reference) | 10 | ~19.2% | Data not available |
Table 2: α-Glucosidase Inhibitory Activity of Giffonins
| Compound | IC₅₀ (µM) | Reference |
| Giffonins (from extract) | Activity confirmed | |
| Acarbose (reference) | Varies by assay conditions | - |
Note: While the α-glucosidase inhibitory activity of giffonin-containing extracts has been confirmed, specific IC₅₀ values for individual giffonin compounds are not yet widely reported.
Mechanism of Action and Signaling Pathways
The biological activities of diarylheptanoids, including the giffonins, are attributed to their ability to modulate various cellular signaling pathways. Their antioxidant effects are not only due to direct radical scavenging but also through the upregulation of endogenous antioxidant defense mechanisms.
Antioxidant Signaling Pathways
Diarylheptanoids have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, such as the NF-κB and Nrf2-ARE pathways.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Chronic inflammation is closely linked to oxidative stress. The NF-κB signaling pathway is a central regulator of inflammation. Some diarylheptanoids have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This inhibition helps to mitigate inflammation-associated oxidative damage.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) Pathway: The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Curcumin, a well-studied linear diarylheptanoid, is a known activator of the Nrf2 pathway. It is plausible that cyclic diarylheptanoids like the giffonins exert their potent antioxidant effects through a similar mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and related diarylheptanoids.
Isolation and Structure Elucidation of Giffonins
The following is a general workflow for the isolation and characterization of giffonins from Corylus avellana.
1. Plant Material and Extraction: Dried and powdered plant material (e.g., male flowers or leaves of Corylus avellana) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
2. Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase is Sephadex LH-20, with methanol as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification: Fractions containing compounds of interest are further purified using semi-preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of methanol and water as the mobile phase.
4. Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the molecular formula. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is widely used to measure the antioxidant activity of compounds by quantifying their ability to inhibit lipid peroxidation.
1. Principle: Lipid peroxidation generates malondialdehyde (MDA) and other reactive substances. In an acidic medium and at high temperatures, these substances react with thiobarbituric acid (TBA) to form a pink-colored adduct, which can be measured spectrophotometrically at approximately 532 nm. A reduction in the absorbance of this adduct in the presence of an antioxidant indicates inhibition of lipid peroxidation.
2. Reagents:
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Hydrochloric acid (HCl)
-
Biological sample (e.g., human plasma, tissue homogenate)
-
Inducer of lipid peroxidation (e.g., H₂O₂ and/or Fe²⁺)
-
Test compound (Giffonin or other diarylheptanoid)
3. Procedure:
-
Prepare the reaction mixture containing the biological sample, the inducer of lipid peroxidation, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding TCA, followed by the TBA reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow for the formation of the TBARS adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
A control without the test compound is run in parallel. The percentage inhibition of lipid peroxidation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
α-Glucosidase Inhibitory Assay
This assay is used to evaluate the potential of compounds to act as antidiabetic agents by inhibiting the α-glucosidase enzyme, which is involved in carbohydrate digestion.
1. Principle: The α-glucosidase enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an α-glucosidase inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance.
2. Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (Giffonin or other diarylheptanoid)
-
Acarbose (as a positive control)
3. Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations to the phosphate buffer.
-
Add the α-glucosidase enzyme solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
A control without the test compound and a blank without the enzyme are run in parallel. The percentage inhibition of α-glucosidase activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
This compound and its related diarylheptanoids from Corylus avellana represent a promising class of natural products with significant antioxidant and potential antidiabetic properties. Their mechanism of action likely involves the modulation of key cellular signaling pathways such as NF-κB and Nrf2, which are central to the body's response to oxidative stress and inflammation.
While the initial findings are encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Specifically, comprehensive structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for their biological activities. More extensive in vivo studies are also required to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.
The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research in this exciting area of natural product drug discovery. The continued investigation of this compound and its analogues may lead to the development of novel therapeutic agents for the prevention and treatment of a wide range of oxidative stress-related diseases.
References
- 1. Quali-quantitative analysis of the phenolic fraction of the flowers of Corylus avellana, source of the Italian PGI product "Nocciola di Giffoni": Isolation of antioxidant diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Giffonins J-P, Highly Hydroxylated Cyclized Diarylheptanoids from the Leaves of Corylus avellana Cultivar "Tonda di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Giffonin R: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant potential of Giffonin R, a cyclized diarylheptanoid isolated from the leaves of the hazelnut tree (Corylus avellana). This document collates available quantitative data, details the experimental protocols used for its evaluation, and explores the potential mechanisms of action, including direct radical scavenging and the modulation of cellular signaling pathways.
Quantitative Antioxidant Activity
This compound is part of a larger class of compounds known as giffonins, which have demonstrated significant antioxidant properties. The antioxidant capacity of this compound and related compounds has been primarily evaluated through their ability to inhibit lipid peroxidation in human plasma, a key indicator of protection against oxidative stress. The data presented below summarizes the inhibitory effects of this compound and other notable giffonins against induced lipid peroxidation, with curcumin (B1669340), a well-studied antioxidant diarylheptanoid, as a reference.
| Compound | Concentration (µM) | Inhibition of Lipid Peroxidation (%) | Assay | Reference |
| This compound | 10 | > 50% | TBARS | [1] |
| Giffonin S | 10 | ~ 35% | TBARS | [1] |
| Giffonin D | 10 | > 60% (H₂O₂ induced) | TBARS | [2] |
| 10 | > 50% (H₂O₂/Fe²⁺ induced) | TBARS | [2] | |
| Giffonin H | 10 | > 60% (H₂O₂ induced) | TBARS | [2] |
| 10 | > 50% (H₂O₂/Fe²⁺ induced) | TBARS | ||
| Curcumin (Reference) | 10 | < 50% | TBARS |
Experimental Protocols
The evaluation of the antioxidant potential of giffonins has involved several key biochemical assays. The detailed methodologies for these experiments are crucial for the replication and validation of findings.
Inhibition of Human Plasma Lipid Peroxidation (TBARS Assay)
This assay measures the concentration of Thiobarbituric Acid Reactive Substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation.
Protocol:
-
Sample Preparation: Human plasma is isolated from healthy volunteers. The tested compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Induction of Oxidation: Aliquots of human plasma are incubated with the test compound at a final concentration (e.g., 10 µM). Oxidative stress is then induced by adding either hydrogen peroxide (H₂O₂) or a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺).
-
TBARS Reaction: Following incubation, the reaction is stopped, and proteins are precipitated using an acid solution (e.g., trichloroacetic acid). The supernatant is then mixed with a thiobarbituric acid (TBA) solution.
-
Measurement: The mixture is heated to facilitate the reaction between MDA and TBA, forming a colored adduct. After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the control samples (plasma with inducers but without the test compound).
Protein Carbonylation Assay
This method quantifies the level of protein-carbonyl adducts, which are stable markers of protein oxidation. The most common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Protocol:
-
Protein Extraction and Quantification: Proteins are extracted from plasma samples previously treated with oxidizing agents and/or giffonins. The total protein concentration is determined using a standard method like the Bradford assay.
-
DNPH Derivatization: An equal volume of DNPH solution (in a strong acid like HCl) is added to the protein sample. A control sample for each data point is prepared by adding only the acidic vehicle without DNPH. The mixture is incubated in the dark at room temperature with vortexing every 15 minutes.
-
Protein Precipitation: Proteins are precipitated by adding trichloroacetic acid (TCA) and incubating on ice. The samples are then centrifuged to pellet the proteins.
-
Washing: The supernatant is discarded, and the protein pellet is washed multiple times with an ethanol/ethyl acetate (B1210297) solution to remove any free DNPH.
-
Solubilization and Measurement: The final protein pellet is resuspended in a strong denaturing buffer (e.g., containing guanidine (B92328) hydrochloride). The absorbance of the resulting solution is read at approximately 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH and normalized to the protein concentration.
Thiol Group Oxidation Assay
This assay measures the number of free sulfhydryl (thiol) groups in proteins, which decrease upon oxidative stress. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose.
Protocol:
-
Sample Preparation: Plasma proteins, previously exposed to oxidative conditions with and without giffonins, are prepared.
-
Reaction with DTNB: An aliquot of the protein sample is mixed with a reaction buffer and DTNB solution. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
Measurement: The absorbance of the TNB product is measured spectrophotometrically at 412 nm.
-
Quantification: The concentration of thiol groups is determined by using a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine or glutathione (B108866). The results are expressed as the amount of free thiols per milligram of protein. A higher value indicates a greater protective effect of the test compound against thiol oxidation.
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant effects of this compound and other diarylheptanoids are believed to be exerted through both direct and indirect mechanisms.
Direct Radical Scavenging
Diarylheptanoids possess phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to cellular damage. This direct antioxidant activity is a primary mechanism for preventing lipid peroxidation and protein oxidation.
Potential Involvement of the Nrf2 Signaling Pathway
While direct scavenging is a key mechanism, emerging evidence suggests that diarylheptanoids may also exert their antioxidant effects indirectly by activating cellular defense pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. While direct studies on this compound are pending, the well-known diarylheptanoid curcumin activates this pathway, and forthcoming research suggests a similar role for diarylheptanoids from Corylus avellana.
Mechanism of Nrf2 Activation:
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Conclusion
This compound, a diarylheptanoid from Corylus avellana, demonstrates significant antioxidant potential, notably through the potent inhibition of lipid peroxidation. Its activity, comparable or superior to the well-known antioxidant curcumin, positions it as a compound of interest for further investigation in the context of diseases associated with oxidative stress. The likely mechanisms of action include direct radical scavenging and potential modulation of the Nrf2 signaling pathway, a critical cellular defense system. The detailed protocols provided herein should facilitate further research into the precise therapeutic potential of this compound and the broader class of giffonins.
References
Giffonin R: A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giffonin R, a cyclic diarylheptanoid found in plants such as hazelnut (Corylus avellana) and Rhizoma Musae, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary investigations, primarily centered on extracts containing this compound and studies of related diarylheptanoid compounds, suggest a possible role in modulating critical cellular processes, including apoptosis and cell cycle regulation. This technical guide synthesizes the current, albeit preliminary, understanding of this compound's mechanism of action, drawing from in vitro studies on various cancer cell lines and network pharmacology predictions. The available data points towards the induction of apoptosis through caspase-dependent pathways and potential interactions with key signaling cascades such as PI3K-Akt and MAPK. This document aims to provide a foundational resource for researchers by presenting available quantitative data, detailing relevant experimental protocols, and visualizing hypothesized signaling pathways to guide future in-depth investigations into the therapeutic potential of this compound.
Introduction
This compound is a member of the diarylheptanoid class of natural products, which are known for their diverse biological activities. While research directly focused on the mechanism of action of isolated this compound is limited, studies on plant extracts rich in this compound, as well as on structurally similar diarylheptanoids, provide initial insights into its potential as an anticancer agent. This guide will summarize the existing preliminary data to build a foundational understanding of this compound's bioactivity.
Quantitative Data from Preliminary Studies
The majority of the available quantitative data comes from studies on extracts of Corylus avellana (hazelnut), which contains this compound, and other related diarylheptanoids. It is important to note that these values are not for isolated this compound and should be interpreted as indicative of the potential activity of compounds within these extracts.
Table 1: Cytotoxic Activity of Hazelnut Shell Extract (HSE) on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) of HSE | Reference |
| A375 | Primary Melanoma | 584 | [1] |
| SK-Mel-28 | Metastatic Melanoma | 459 | [1] |
| HeLa | Cervical Cancer | 526 | [1] |
Table 2: Cytotoxic Activity of Hazelnut Leaf Extracts on Human Cancer Cell Lines
| Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Methanol | H1299 | Lung Cancer | 5.91 | [2] |
| Methanol | MCF-7 | Breast Cancer | 21.08 | [2] |
| Methanol | A549 | Lung Cancer | 22.04 | |
| Methanol | MDA-MB-231 | Breast Cancer | 40.16 | |
| Ethanol | H1299 | Lung Cancer | 9.722 | |
| Ethanol | A549 | Lung Cancer | 20.40 | |
| Ethanol | MCF-7 | Breast Cancer | 32.17 | |
| Ethanol | MDA-MB-231 | Breast Cancer | 32.16 |
Table 3: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | Concentration | % Inhibition of Lipid Peroxidation | Reference |
| This compound | TBARS | 10 µM | > 50% | |
| Giffonin S | TBARS | 10 µM | ~ 35% |
Postulated Mechanism of Action: Apoptosis Induction
Preliminary evidence from studies on hazelnut extracts suggests that this compound may induce apoptosis in cancer cells. The proposed mechanism involves the activation of the caspase cascade, a key pathway in programmed cell death.
Caspase Activation and PARP-1 Cleavage
Studies on hazelnut shell extract have demonstrated the induction of apoptosis in human malignant melanoma (SK-Mel-28) and human cervical cancer (HeLa) cell lines. This process is mediated by the activation of caspase-3, a critical executioner caspase. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological changes of apoptosis. Western blot analysis of cells treated with hazelnut shell extract showed an increase in the cleaved forms of both caspase-3 and PARP-1.
Potential Involvement in Cell Cycle Regulation
While direct evidence for this compound's effect on the cell cycle is lacking, studies on other diarylheptanoids suggest a potential for cell cycle arrest. For instance, certain diarylheptanoids from Alpinia officinarum have been shown to induce S-phase arrest in human neuroblastoma cells. This raises the possibility that this compound may also exert its anticancer effects by halting the progression of the cell cycle, preventing cancer cell proliferation. Further investigation using techniques like flow cytometry with propidium (B1200493) iodide staining is necessary to elucidate the specific effects of this compound on cell cycle distribution.
Predicted Signaling Pathway Interactions
Network pharmacology studies of extracts containing this compound have predicted its interaction with several key signaling pathways implicated in cancer progression, including the PI3K-Akt and MAPK pathways. These pathways are crucial for regulating cell proliferation, survival, and apoptosis. While experimental validation for isolated this compound is pending, these predictions provide a roadmap for future mechanistic studies.
Experimental Protocols
The following are generalized protocols based on methodologies used in studies of hazelnut extracts and other diarylheptanoids. These can serve as a starting point for designing experiments with isolated this compound.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Treat cancer cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP-1, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary data gathered from studies on this compound-containing extracts and related compounds suggest that it may be a promising candidate for further investigation as an anticancer agent. The current evidence points towards a mechanism of action involving the induction of apoptosis via the caspase cascade. However, dedicated studies using purified this compound are essential to confirm these findings and to fully elucidate its molecular targets and signaling pathways. Future research should focus on:
-
Determining the cytotoxic activity and IC50 values of isolated this compound in a broad panel of cancer cell lines.
-
Conducting detailed apoptosis and cell cycle arrest studies to confirm and quantify these effects.
-
Utilizing Western blotting and other molecular biology techniques to validate the involvement of the predicted signaling pathways (e.g., PI3K-Akt, MAPK) and to identify key molecular targets.
-
In vivo studies in animal models to evaluate the therapeutic efficacy and safety of this compound.
A comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Hazelnut (Corylus avellana L.) Shells Extract: Phenolic Composition, Antioxidant Effect and Cytotoxic Activity on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing Effect of Corylus avellana on Cytotoxic Activity in Lung and Breast Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Giffonin R: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giffonins, a class of cyclic diarylheptanoids isolated from the leaves, shells, and flowers of the hazelnut tree (Corylus avellana), have garnered significant interest for their diverse biological activities. While specific research on "Giffonin R," a diaryl ether heptenoid, is limited, this whitepaper will synthesize the current understanding of the broader giffonin family to infer its therapeutic potential. This document will detail the known antioxidant and α-glucosidase inhibitory activities of various giffonins, providing available quantitative data and outlining the experimental protocols used in these assessments. Furthermore, it will explore the potential signaling pathways that may be modulated by these compounds, drawing parallels from structurally related diarylheptanoids.
Introduction to Giffonins
Giffonins are a group of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings. They are predominantly found in the Italian "Tonda di Giffoni" cultivar of Corylus avellana.[1][2][3] The family includes several identified compounds, such as Giffonins A-I, J-P, and Q-S, each with unique structural features that contribute to their biological effects.[3][4] This paper will focus on the therapeutic promise of these compounds, with a speculative outlook on this compound based on the activities of its chemical relatives.
Therapeutic Potential and Biological Activities
The therapeutic potential of the giffonin family lies primarily in their antioxidant and enzyme inhibitory activities.
Antioxidant Activity
Several giffonins have demonstrated potent antioxidant properties, exceeding the activity of the well-known antioxidant curcumin (B1669340) in some assays. This activity is crucial in combating oxidative stress, a key pathological factor in numerous chronic diseases.
Table 1: Antioxidant Activity of Giffonins
| Compound | Assay | Concentration | % Inhibition of Lipid Peroxidation | Reference Compound | % Inhibition by Reference |
| Giffonin D | H₂O₂-induced | 10 µM | >60% | Curcumin | 19.2% |
| Giffonin H | H₂O₂-induced | 10 µM | >60% | Curcumin | 19.2% |
| Giffonin D | H₂O₂/Fe²⁺-induced | 10 µM | >50% | Curcumin | Not specified |
| Giffonin H | H₂O₂/Fe²⁺-induced | 10 µM | >50% | Curcumin | Not specified |
α-Glucosidase Inhibitory Activity
Certain giffonins have been identified as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes.
Table 2: α-Glucosidase Inhibitory Activity of Giffonins
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |
| Giffonin J | 55.3 | Acarbose | 115.1 |
| Giffonin K | 70.0 | Acarbose | 115.1 |
| Giffonin P | 68.2 | Acarbose | 115.1 |
| Giffonin C | 104.6 | Acarbose | 115.1 |
| Giffonin D | 110.2 | Acarbose | 115.1 |
| Giffonin G | 113.9 | Acarbose | 115.1 |
| Giffonin H | 108.5 | Acarbose | 115.1 |
| Giffonin I | 107.3 | Acarbose | 115.1 |
| Giffonin M | 105.4 | Acarbose | 115.1 |
Antiproliferative Activity
While direct studies on the antiproliferative effects of most giffonins are nascent, related diarylheptanoids have shown activity against various cancer cell lines. For instance, hispidulin, a flavonoid with a similar core structure, has demonstrated anti-melanoma effects on A2058 cells by inducing apoptosis and reducing cell migration. This suggests that giffonins may also possess anticancer properties worthy of investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the available literature for the assessment of diarylheptanoid activity.
Antioxidant Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.
-
Sample Preparation: Prepare human plasma samples.
-
Induction of Oxidation: Induce lipid peroxidation in the plasma samples using H₂O₂ or a combination of H₂O₂ and Fe²⁺.
-
Incubation: Incubate the plasma samples with the test giffonin compounds (e.g., at a concentration of 10 µM) or the reference compound (curcumin).
-
TBARS Reaction: Add a solution of thiobarbituric acid (TBA) to the samples.
-
Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Measurement: After cooling, measure the absorbance of the resulting solution spectrophotometrically at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control group without the antioxidant.
α-Glucosidase Inhibitory Assay
This in vitro assay determines the ability of a compound to inhibit the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: Pre-incubate the enzyme solution with various concentrations of the giffonin compounds or the reference inhibitor (acarbose) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG solution to the pre-incubated mixture.
-
Reaction Termination: After a set incubation time (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against the inhibitor concentration.
Potential Signaling Pathways
While the specific signaling pathways modulated by giffonins have not been extensively studied, the mechanisms of action of other diarylheptanoids, such as curcumin, provide valuable insights. These compounds are known to interact with multiple molecular targets, influencing key cellular processes.
Potential signaling pathways that could be modulated by giffonins include:
-
NF-κB Signaling Pathway: Diarylheptanoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition can occur through the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.
-
MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation and survival. Some diarylpentanoids, structurally similar to giffonins, have been found to modulate the MAPK/ERK pathway, suggesting a potential mechanism for antiproliferative effects.
-
STAT3 Signaling Pathway: The STAT3 pathway is often hyperactivated in cancer and inflammatory diseases. Curcumin and its analogues can suppress STAT3 activation, leading to reduced tumor growth and invasion.
Conclusion and Future Directions
The giffonin family of diarylheptanoids, isolated from Corylus avellana, presents a promising area for therapeutic research. Their demonstrated antioxidant and α-glucosidase inhibitory activities suggest potential applications in the management of chronic diseases associated with oxidative stress and metabolic disorders. Although specific data on this compound is currently unavailable, the collective evidence from related compounds strongly supports its potential as a bioactive molecule.
Future research should focus on:
-
Isolation and Characterization of this compound: A complete chemical and biological profile of this compound is necessary to understand its specific therapeutic potential.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by various giffonins will provide a deeper understanding of their mechanisms of action.
-
In Vivo Studies: Preclinical animal studies are required to evaluate the efficacy, safety, and pharmacokinetic profiles of promising giffonin compounds.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the structural variations among different giffonins influence their biological activities will aid in the design of more potent and selective therapeutic agents.
The exploration of natural products like this compound and its analogues holds significant promise for the discovery of novel therapeutic leads for a range of human diseases.
References
- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Giffonin R: A Potent Inhibitor of Lipid Peroxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury, aging, and the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. This complex chain reaction, initiated by reactive oxygen species (ROS), leads to the degradation of lipids within cell membranes, resulting in loss of membrane integrity, enzyme inactivation, and the formation of cytotoxic byproducts such as malondialdehyde (MDA). Consequently, the identification and characterization of compounds that can inhibit lipid peroxidation are of significant interest in the development of novel therapeutic and preventative strategies.
Giffonin R, a cyclic diarylheptanoid isolated from the leaves and flowers of the hazelnut tree (Corylus avellana), has emerged as a promising natural antioxidant with potent inhibitory effects on lipid peroxidation. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's role in mitigating lipid peroxidation, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Data on the Inhibition of Lipid Peroxidation
This compound has demonstrated significant efficacy in inhibiting lipid peroxidation in in vitro studies. Its activity has been compared to that of other giffonins and the well-known antioxidant, curcumin. The following table summarizes the key quantitative findings from studies assessing the inhibitory effects of this compound and related compounds on lipid peroxidation.
| Compound | Concentration | Assay | Model System | % Inhibition of Lipid Peroxidation | Reference |
| This compound | 10 µM | TBARS | In vitro | > 50% | [1][2] |
| Giffonin S | 10 µM | TBARS | In vitro | ~ 35% | [1][2] |
| Giffonin D | 10 µM | TBARS | H₂O₂-induced | > 60% | [3] |
| Giffonin D | 10 µM | TBARS | H₂O₂/Fe²⁺-induced | > 50% | |
| Giffonin H | 10 µM | TBARS | H₂O₂-induced | > 60% | |
| Giffonin H | 10 µM | TBARS | H₂O₂/Fe²⁺-induced | > 50% | |
| Curcumin | 10 µM | TBARS | In vitro | Less than this compound |
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which this compound and other phenolic compounds inhibit lipid peroxidation is through their potent antioxidant and free radical scavenging activities. Diarylheptanoids, the class of compounds to which this compound belongs, are known to act as direct and indirect antioxidants. They can neutralize free radicals, thereby terminating the chain reaction of lipid peroxidation. The antioxidant capacity of these compounds is also demonstrated by their ability to prevent oxidative damage to other biological macromolecules, such as proteins, by reducing the oxidation of thiol groups and preventing protein carbonylation.
The following diagram illustrates the general mechanism of lipid peroxidation and the proposed inhibitory action of this compound.
Caption: Mechanism of lipid peroxidation and inhibition by this compound.
Experimental Protocols
The most cited method for evaluating the inhibitory effect of this compound on lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the concentration of MDA.
Principle: MDA reacts with thiobarbiturates under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm. The intensity of the color is directly proportional to the amount of MDA present in the sample.
Materials:
-
Biological sample (e.g., human plasma, tissue homogenate)
-
This compound solution (at desired concentrations)
-
Inducing agent (e.g., H₂O₂, H₂O₂/Fe²⁺)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard solution (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare the biological sample (e.g., dilute plasma, homogenize tissue).
-
Induction of Lipid Peroxidation:
-
To a set of test tubes, add the biological sample.
-
Add the this compound solution at varying concentrations to different tubes. Include a control group with no this compound and a positive control with a known antioxidant (e.g., curcumin).
-
Add the inducing agent (e.g., H₂O₂/Fe²⁺) to all tubes except the negative control.
-
Incubate the mixture under appropriate conditions (e.g., 37°C for a specified time) to allow lipid peroxidation to occur.
-
-
TBARS Reaction:
-
Stop the reaction by adding an acidic solution, such as TCA, to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes.
-
Add the TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for a specific duration (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
-
Quantification:
-
Calculate the concentration of MDA in the samples by extrapolating from the standard curve.
-
Determine the percentage inhibition of lipid peroxidation for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The following diagram outlines the experimental workflow for the TBARS assay.
Caption: Experimental workflow for the TBARS assay.
Conclusion and Future Directions
This compound has been identified as a potent natural inhibitor of lipid peroxidation, exhibiting greater activity than the well-established antioxidant, curcumin, in in vitro models. Its mechanism of action is primarily attributed to its ability to scavenge free radicals, thereby interrupting the propagation of lipid peroxidation chain reactions. The TBARS assay is a standard method for quantifying this inhibitory activity.
For drug development professionals and researchers, this compound represents a promising lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. Further research is warranted to:
-
Elucidate the detailed structure-activity relationships of this compound and other giffonins.
-
Investigate the in vivo efficacy and pharmacokinetic profile of this compound in animal models of diseases associated with lipid peroxidation.
-
Explore the potential synergistic effects of this compound with other antioxidants.
-
Develop and validate more specific assays to confirm the mechanism of action and rule out potential interferences.
The continued investigation of this compound and other diarylheptanoids holds significant promise for advancing our understanding and treatment of conditions driven by oxidative damage.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Giffonins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonins are a class of cyclic diarylheptanoids, natural phenolic compounds isolated from the leaves of the hazelnut tree, Corylus avellana.[1][2] These compounds have garnered significant interest within the scientific community due to their potent antioxidant properties.[1][3] This document provides detailed application notes and protocols for the isolation and purification of Giffonins, intended to guide researchers in obtaining these compounds for further study and drug development.
Note on "Giffonin R": The current scientific literature extensively documents the isolation of Giffonins A through X.[4] However, there is no specific mention of a "this compound." It is presumed that this may be a typographical error. The protocols provided herein are based on established methods for the isolation and purification of the known Giffonin family of compounds and are expected to be applicable for the isolation of any related diarylheptanoids from Corylus avellana.
Data Presentation: Purification Summary
The following table summarizes representative data for the isolation and purification of Giffonins from Corylus avellana leaves. Yields and purity can vary depending on the starting material, extraction conditions, and chromatographic separation efficiency.
| Purification Step | Compound | Starting Material (g) | Yield (mg) | Purity (%) | Analytical Method |
| Crude Methanol (B129727) Extract | Total Giffonins | 1000 (dried leaves) | 50,000 (extract) | Not Determined | - |
| Sephadex LH-20 Column Chromatography | Giffonin J | 31.0 (fraction) | 3.4 | >90 | HPLC-UV |
| Giffonin K | 31.0 (fraction) | 2.1 | >90 | HPLC-UV | |
| Giffonin P | 21.4 (fraction) | 2.3 | >90 | HPLC-UV | |
| Preparative HPLC | Giffonin V | - | - | >99 | LC-MS |
Data compiled from multiple sources for illustrative purposes. Actual yields and purities will vary.
Experimental Protocols
Extraction of Giffonins from Corylus avellana Leaves
This protocol describes the initial extraction of Giffonins from dried plant material.
Materials:
-
Dried and powdered leaves of Corylus avellana
-
Methanol (reagent grade)
-
Ethanol (reagent grade, alternative)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered Corylus avellana leaves in 5 L of methanol at room temperature.
-
Agitate the mixture for 72 hours using a shaker or magnetic stirrer.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Store the crude extract at -20°C until further processing.
Fractionation by Sephadex LH-20 Column Chromatography
This step separates the crude extract into fractions enriched with Giffonins.
Materials:
-
Crude methanol extract
-
Sephadex LH-20 resin
-
Glass chromatography column (e.g., 5 x 100 cm)
-
Methanol (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Swell the Sephadex LH-20 resin in methanol for at least 4 hours.
-
Pack the chromatography column with the swollen Sephadex LH-20 resin.
-
Dissolve the crude methanol extract in a minimal amount of methanol.
-
Load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the fractionation process by spotting aliquots of each fraction onto a TLC plate. Develop the TLC plate and visualize the spots under a UV lamp to identify fractions containing compounds of interest.
-
Pool the fractions that contain Giffonins based on their TLC profiles.
-
Concentrate the pooled fractions using a rotary evaporator.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This final step isolates individual Giffonins to a high degree of purity.
Materials:
-
Enriched Giffonin fractions from Sephadex LH-20 chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile phase B: Acetonitrile with 0.1% formic acid (HPLC grade)
-
Sample vials
-
Collection tubes
Procedure:
-
Dissolve the dried, enriched Giffonin fraction in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 20% B
-
5-45 min: 20-80% B
-
45-50 min: 80-100% B
-
50-55 min: 100% B
-
55-60 min: 100-20% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the peaks corresponding to individual Giffonins in separate tubes.
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Lyophilize the pure fractions to obtain the isolated Giffonin as a powder.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of Giffonins.
Caption: Workflow for Giffonin Isolation and Purification.
Antioxidant Signaling Pathway
Giffonins, as potent antioxidants, are believed to exert their protective effects through the activation of the Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Giffonin-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (corylus avellana), source of the italian PGI product nocciola di Giffoni - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Corylus avellana “Nocciola Piemonte”: metabolomics focused on polar lipids and phenolic compounds in fresh and roasted hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Antioxidant Assays of Giffonin R
For Researchers, Scientists, and Drug Development Professionals
Introduction to Giffonin R and its Antioxidant Potential
Giffonins are a class of diarylheptanoids isolated from the leaves of the hazelnut tree, Corylus avellana.[1][2] Various members of the giffonin family have demonstrated significant antioxidant properties, in some cases surpassing the activity of curcumin, a well-known antioxidant.[1][3] These compounds have been shown to inhibit human plasma lipid peroxidation and reduce the oxidation of thiol groups and carbonylation in plasma proteins.[1] The antioxidant activity of diarylheptanoids like giffonins is attributed to their chemical structure, which enables them to act as free radical scavengers. This document provides detailed protocols for evaluating the in-vitro antioxidant capacity of this compound using common and reliable assays.
General Antioxidant Mechanism of Diarylheptanoids
The antioxidant action of diarylheptanoids, including Giffonins, primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is often referred to as radical scavenging. The general mechanisms can be categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Figure 1: General antioxidant mechanisms of this compound.
Experimental Protocols
The following are detailed protocols for commonly used in-vitro antioxidant assays. It is recommended to use a positive control, such as Trolox, Vitamin C (ascorbic acid), or Gallic Acid, for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
Figure 2: DPPH radical scavenging assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a positive control solution (e.g., Trolox or ascorbic acid) at similar concentrations to this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound dilutions, positive control, or blank (solvent) to respective wells.
-
Add 200 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Workflow:
Figure 3: ABTS radical scavenging assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the this compound dilutions, positive control, or blank to respective wells.
-
Add 200 µL of the diluted ABTS•+ solution to all wells.
-
Mix and incubate for 5-6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox concentration versus percentage inhibition.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow:
Figure 4: FRAP assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.
-
Warm the FRAP working solution to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 0.063 to 2.0 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the this compound dilutions, standards, or blank to respective wells.
-
Add 220 µL of the pre-warmed FRAP working solution to all wells.
-
Mix and incubate for 4 minutes at 37°C.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve. The results are expressed as mM Fe²⁺ equivalents per mg or mM of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Experimental Workflow:
Figure 5: ORAC assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of Trolox standards (e.g., 12.5 to 200 µM) for the standard curve.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to all wells.
-
Add 25 µL of the this compound dilutions, Trolox standards, or blank (buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic fluorescence measurements every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520-538 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per mg or µmol of the sample.
-
Data Presentation
The antioxidant capacity of this compound should be quantified and presented in a clear, tabular format for easy comparison.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | TEAC Value (ABTS Assay) |
| This compound | Data | Data | Data |
| Trolox | Data | Data | 1.00 |
| Ascorbic Acid | Data | Data | Data |
Table 2: FRAP and ORAC Antioxidant Capacity of this compound
| Compound | FRAP Value (mM Fe²⁺/mM) | ORAC Value (µmol TE/µmol) |
| This compound | Data | Data |
| Trolox | Data | 1.00 |
| Gallic Acid | Data | Data |
Note: "Data" indicates where experimentally determined values should be inserted.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in-vitro evaluation of the antioxidant properties of this compound. By employing a battery of assays that measure different aspects of antioxidant action (HAT and SET mechanisms), researchers can obtain a robust and reliable profile of the compound's antioxidant potential. This information is crucial for further research and development in the fields of nutrition, pharmacology, and drug discovery.
References
- 1. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Giffonin R: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R is a novel flavonoid compound under investigation for its potential therapeutic applications. Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and protocols for the experimental design of cell culture studies to investigate the effects of this compound. The focus is on its potential as an anti-cancer agent, specifically its ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.8 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 42.5 ± 3.5 |
| A549 | Lung Cancer | 35.2 ± 2.8 |
| HCT116 | Colon Cancer | 18.9 ± 1.5 |
| HepG2 | Liver Cancer | 55.1 ± 4.3 |
Table 2: Effect of this compound on Apoptosis Induction in HCT116 Cells
The following data represents the percentage of apoptotic cells in the HCT116 colon cancer cell line after 24 hours of treatment with this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.3 | 1.8 ± 0.2 | 4.3 ± 0.5 |
| 10 | 12.7 ± 1.1 | 5.4 ± 0.6 | 18.1 ± 1.7 |
| 20 | 25.3 ± 2.2 | 10.1 ± 0.9 | 35.4 ± 3.1 |
| 40 | 38.6 ± 3.5 | 18.2 ± 1.6 | 56.8 ± 5.1 |
Table 3: Modulation of Key Signaling Proteins by this compound in HCT116 Cells
This table shows the relative protein expression levels in HCT116 cells after 24-hour treatment with this compound, quantified by Western blot analysis. Data are normalized to the untreated control.
| Target Protein | This compound (20 µM) - Relative Expression | This compound (40 µM) - Relative Expression |
| p-Akt | 0.62 ± 0.05 | 0.35 ± 0.04 |
| NF-κB (p65) | 0.71 ± 0.06 | 0.48 ± 0.05 |
| Cleaved Caspase-3 | 2.8 ± 0.2 | 4.5 ± 0.3 |
| Bcl-2 | 0.55 ± 0.04 | 0.28 ± 0.03 |
| Bax | 1.9 ± 0.15 | 3.2 ± 0.25 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compound for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.[3]
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-NF-κB, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
Application of Giffonin R in lipid peroxidation TBARS assay
Application Notes
Giffonins, a class of cyclized diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), have demonstrated significant antioxidant properties.[1][2] These compounds are of particular interest to researchers in drug development and life sciences for their potential to mitigate oxidative stress-related cellular damage. A key indicator of oxidative stress is lipid peroxidation, the process by which oxidants damage lipids in cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring the byproducts of lipid peroxidation, particularly malondialdehyde (MDA).[3][4]
This document provides detailed application notes and a protocol for the use of Giffonin R and related compounds in a TBARS assay to assess their inhibitory effects on lipid peroxidation. While specific quantitative data for this compound is not extensively available in the public domain, data for structurally similar Giffonins, such as Giffonin D and H, serve as a strong indicator of the potential efficacy of this compound class.
Principle of the TBARS Assay
The TBARS assay quantifies lipid peroxidation by measuring the concentration of MDA, a secondary product of this process. Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct. The intensity of this color, which is measured spectrophotometrically at approximately 532 nm, is directly proportional to the amount of MDA present in the sample. The inhibition of the formation of this colored product in the presence of an antioxidant compound like this compound indicates its capacity to prevent lipid peroxidation.
Quantitative Data Summary
The antioxidant activity of various Giffonins has been evaluated by their ability to inhibit lipid peroxidation in human plasma, induced by potent oxidizing agents such as hydrogen peroxide (H₂O₂) and a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺). The following table summarizes the available data for Giffonins D and H, which are structurally related to this compound. Curcumin, a well-known antioxidant, was used as a reference compound in these studies.
| Compound | Concentration (µM) | Oxidant | Inhibition of Lipid Peroxidation (%) | Reference Compound (Curcumin) Inhibition (%) |
| Giffonin D | 10 | H₂O₂ | > 60% | Not specified in detail |
| Giffonin H | 10 | H₂O₂ | > 60% | Not specified in detail |
| Giffonin D | 10 | H₂O₂/Fe²⁺ | > 50% | Not specified in detail |
| Giffonin H | 10 | H₂O₂/Fe²⁺ | > 50% | Not specified in detail |
Table 1: Inhibitory effects of Giffonins D and H on induced lipid peroxidation in human plasma as measured by the TBARS assay.
Experimental Protocols
This section provides a detailed protocol for the TBARS assay adapted for screening the antioxidant activity of natural compounds like this compound in a human plasma model.
Materials and Reagents
-
Human plasma (obtained from healthy donors with informed consent)
-
This compound (or other Giffonin analogues)
-
Curcumin (as a positive control)
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
1,1,3,3-Tetramethoxypropane (B13500) (for MDA standard curve)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer capable of reading absorbance at 532 nm
-
Water bath or heating block
-
Centrifuge
Protocol for TBARS Assay with this compound
-
Preparation of Reagents:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid in 50% acetic acid.
-
TCA Solution: Prepare a 10% (w/v) solution of trichloroacetic acid in distilled water.
-
MDA Standard Stock Solution: Prepare a stock solution of 1,1,3,3-tetramethoxypropane in a suitable solvent. This will be used to generate a standard curve.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilutions should be made in PBS.
-
-
Induction of Lipid Peroxidation:
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the this compound solution at various concentrations (e.g., 1, 5, 10, 25, 50 µM). For the control group, add 10 µL of the vehicle (e.g., PBS with a corresponding low percentage of DMSO).
-
To induce lipid peroxidation, add 10 µL of H₂O₂ (final concentration, e.g., 100 µM) or a mixture of H₂O₂ and FeSO₄ (for Fenton reaction-induced oxidation).
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
TBARS Reaction:
-
After incubation, stop the reaction by adding 200 µL of ice-cold 10% TCA to precipitate the proteins.
-
Centrifuge the samples at 3000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of the 0.67% TBA reagent to the supernatant.
-
Incubate the mixture in a boiling water bath (95-100°C) for 15-20 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS (as MDA equivalents) in each sample using the standard curve.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation by this compound can be calculated using the following formula:
-
Visualizations
Signaling Pathway of Lipid Peroxidation
Caption: The free radical chain reaction of lipid peroxidation and the inhibitory role of this compound.
Experimental Workflow for TBARS Assay
Caption: Step-by-step workflow for evaluating this compound's antioxidant activity using the TBARS assay.
Logical Relationship of this compound's Antioxidant Action
Caption: How this compound interrupts the oxidative stress pathway to protect cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Giffonin R Solution Preparation and Stability for Experiments
Note to the user: Initial searches for "Giffonin R" did not yield specific information on a compound with this exact name. The provided information appears to be related to "Giffonins," a class of diarylheptanoids, and other flavonoids. To fulfill the request for a detailed application note and protocol, this document will use Rutin, a well-studied flavonoid, as a representative compound to illustrate the required experimental procedures and data presentation. The principles and methods described herein are broadly applicable to many natural compounds and can be adapted once the specific properties of this compound are identified.
Introduction
Rutin, a glycoside of the flavonoid quercetin (B1663063), is a natural compound found in a variety of plants. It is known for its antioxidant and pharmacological properties, which are of significant interest in drug development and biomedical research. The reliability and reproducibility of in vitro and in vivo experiments involving Rutin are critically dependent on the proper preparation and stability of its solutions. This document provides detailed protocols for the preparation of Rutin solutions and the assessment of their stability, along with an overview of its interaction with key cellular signaling pathways.
Rutin Solution Preparation
The solubility of Rutin is a critical factor in the preparation of stock and working solutions for experimental use. The choice of solvent significantly impacts its solubility.
Solubility of Rutin
The solubility of Rutin in various organic solvents is summarized in the table below. It is important to note that Rutin is poorly soluble in water.
| Solvent | Solubility (mmol/L) |
| Acetonitrile | 0.50[1] |
| Acetone | Not specified, but quercetin has high solubility (80 mmol/L)[1] |
| tert-Amyl alcohol | Not specified |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
Data synthesized from available literature on flavonoid solubility.[1][2]
Protocol for Preparation of Rutin Stock Solution (10 mM in DMSO)
-
Materials:
-
Rutin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of Rutin powder. For a 10 mM solution, this is 610.5 mg per 100 mL of DMSO.
-
Transfer the powder to a sterile container.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly until the Rutin is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can aid dissolution.
-
Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter if it is intended for cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Stability of Rutin Solutions
The stability of Rutin in solution is influenced by several factors, including temperature, pH, and exposure to light. Degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Factors Affecting Rutin Stability
-
Temperature: Higher temperatures generally accelerate the degradation of flavonoids.[3] The degradation often follows first-order kinetics.
-
pH: The stability of flavonoids can be pH-dependent. For instance, some saponins (B1172615) show sharp degradation at a pH of 1.2.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
Thermal Degradation Kinetics
The thermal degradation of flavonoids can be modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The half-life (t₁/₂) is the time required for the concentration to decrease by half.
| Compound Class | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t₁/₂) |
| Anthocyanins | 80 - 120 | Increases with temperature | Decreases with increasing temperature |
| Flavonoids | 70 - 110 | Varies with structure | Temperature and structure-dependent |
This table summarizes general trends for flavonoids and related compounds as specific kinetic data for Rutin was not available in the initial search.
Protocol for Assessing Thermal Stability of Rutin Solution
-
Materials:
-
Rutin stock solution
-
Appropriate buffer solutions for desired pH
-
Thermostatically controlled water baths or incubators
-
Amber glass vials or tubes wrapped in aluminum foil
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Prepare working solutions of Rutin at a known concentration in the desired buffer.
-
Dispense the solutions into amber vials.
-
Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
-
Immediately analyze the concentration of the remaining Rutin using a validated HPLC method.
-
Plot the natural logarithm of the Rutin concentration versus time for each temperature.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Experimental Workflow and Signaling Pathways
Experimental Workflow for Solution Preparation and Stability Assessment
Caption: Workflow for Rutin solution preparation and stability testing.
Signaling Pathways Modulated by Rutin
Rutin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action.
One of the important pathways affected by Rutin is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Rutin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Giffonin R: In-Vitro Dosage Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonin R is a novel compound with purported cytotoxic effects on various cancer cell lines. These application notes provide a comprehensive guide for determining the effective dosage of this compound in in-vitro settings. The following protocols detail established methods for assessing cell viability, induction of apoptosis, and the impact on key cellular signaling pathways. While this compound is a proprietary compound, the methodologies outlined are based on well-established principles for the in-vitro evaluation of flavonoid-like molecules.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the hypothetical cytotoxic effects of this compound on different cancer cell lines, as determined by the MTT assay after a 48-hour treatment period. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 32.8 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 22.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro evaluation of this compound.
Caption: General experimental workflow for in-vitro evaluation of this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value.[1][2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Key Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway modulated by this compound, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Giffonin R
For Researchers, Scientists, and Drug Development Professionals
Application Note
The provided protocols are designed to be robust and adaptable to various research needs, from initial phytochemical screening to rigorous quantitative analysis. The methodologies leverage common C18 stationary phases and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) with acidified water, which are known to provide good resolution for phenolic compounds.[2][4]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Rapid Screening
This protocol is suitable for the rapid screening of Giffonin R in multiple samples.
1. Sample Preparation:
-
Plant Material: Extract 1 gram of dried and powdered plant material (e.g., leaves or bark of Corylus avellana) with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Formulations: Dissolve a known amount of the this compound-containing formulation in methanol to achieve an estimated concentration within the calibration range.
-
Filtration: Filter the resulting extract through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Run Time | 15 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.
-
For semi-quantitative analysis, compare the peak areas across different samples.
Protocol 2: Gradient HPLC Method for High-Resolution Analysis and Quantification
This protocol provides higher resolution and is recommended for the accurate quantification of this compound.
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Run Time | 30 minutes |
3. Method Validation (for Quantitative Analysis):
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution on the same day and on different days. The relative standard deviation (RSD) should typically be < 2%.
-
Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with a known concentration of this compound and calculate the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis (Hypothetical Data)
| Parameter | Value |
| Retention Time (Isocratic) | 7.8 min |
| Retention Time (Gradient) | 15.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Intra-day Precision (RSD) | < 1.5% |
| Inter-day Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 103% |
Visualizations
References
Application Note: Mass Spectrometry-Based Analysis of Giffonin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giffonins are a class of diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana)[1]. These compounds have garnered significant interest due to their potent antioxidant properties, which in some cases surpass that of curcumin, a well-known antioxidant[1][2]. The structural elucidation and quantification of Giffonins are crucial for understanding their therapeutic potential and for the development of new drugs. While a specific compound designated as "Giffonin R" is not yet described in the scientific literature, this application note provides a detailed protocol for the mass spectrometry analysis of a putative novel Giffonin, which we will refer to as this compound. The methodologies outlined here are based on established techniques for the analysis of other Giffonins and related natural products[3][4].
This document provides a comprehensive guide for the hyphenated technique of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the separation, identification, and fragmentation analysis of this compound. The protocols are designed to be adaptable for various mass spectrometry platforms and are intended to aid researchers in the structural characterization and quantification of this and other related novel compounds.
Hypothetical Signaling Pathway Intervention by this compound
Giffonins have been shown to exhibit significant antioxidant activity by inhibiting lipid peroxidation and protein carbonylation. The diagram below illustrates a hypothetical mechanism by which this compound might interrupt a cellular oxidative stress signaling pathway.
Caption: Hypothetical inhibition of ROS-induced cellular damage by this compound.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for the accurate analysis of this compound from its natural source, such as Corylus avellana leaves.
Materials:
-
Fresh or dried Corylus avellana leaves
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in acetonitrile (B52724) (Solvent B)
-
Syringe filters (0.22 µm, PTFE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Extraction:
-
Grind 10 g of dried Corylus avellana leaves to a fine powder.
-
Suspend the powder in 100 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Macerate for 24 hours at 4°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and evaporate to dryness under reduced pressure.
-
-
Solid Phase Extraction (SPE) for Enrichment:
-
Re-dissolve the dried extract in 10 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.
-
Elute the Giffonin-containing fraction with 10 mL of 80% methanol in water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of 50% methanol for LC-MS/MS analysis.
-
-
Final Preparation:
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, 90% B for 5 min, 10% B for 5 min (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Gas Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS1) | m/z 100-1000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
| TopN | 3 most intense ions per MS1 scan |
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Giffonin R solubility issues in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Giffonin R in my aqueous buffer. Why is this happening?
A1: Giffonins, as diarylheptanoids, are generally hydrophobic molecules. This means they have poor solubility in water-based (aqueous) solutions. The presence of multiple aromatic rings and a heptane (B126788) chain in their core structure contributes to this hydrophobicity. When introduced into an aqueous environment, these molecules tend to aggregate and precipitate out of solution.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: For hydrophobic compounds like giffonins, it is recommended to prepare a concentrated stock solution in an organic solvent. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), or methanol (B129727) (MeOH).[1] These stock solutions can then be diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I observed precipitation when I diluted my this compound stock solution into my cell culture media. What should I do?
A3: This is a common issue known as "solvent shift" or "precipitation upon dilution." It occurs when the hydrophobic compound, stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. To mitigate this, try the following:
-
Lower the final concentration: The desired final concentration of this compound in your media may be above its aqueous solubility limit.
-
Use a gentle mixing technique: Add the stock solution dropwise to the media while vortexing or stirring gently to promote dispersion.
-
Pre-warm the media: Adding the stock to pre-warmed media can sometimes improve solubility.
-
Consider using a carrier: For in vivo or cell-based assays, formulating the compound with a carrier molecule like a cyclodextrin (B1172386) or encapsulating it in liposomes can enhance aqueous solubility.
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can influence the solubility of compounds with ionizable functional groups. Giffonins contain multiple hydroxyl (-OH) groups. At a pH above the pKa of these hydroxyl groups, they can deprotonate to form phenolate (B1203915) ions (-O⁻), which are more polar and can increase the compound's solubility in water. However, significant pH changes may not be compatible with your experimental system. It is advisable to determine the pH-solubility profile of your compound if this is a recurring issue.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in aqueous solutions.
Problem: Precipitate formation observed in the aqueous solution.
Step 1: Initial Observation
-
When does the precipitation occur?
-
Immediately upon adding the stock solution to the aqueous buffer.
-
After a period of incubation (e.g., overnight).
-
After a temperature change (e.g., moving from room temperature to 4°C).
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
As specific solubility data for "this compound" is unavailable, the following table presents solubility data for Quercetin, a well-studied flavonoid with similar structural characteristics, to serve as an example of how to present such data.
| Solvent System | Temperature (°C) | Quercetin Solubility (mmol/L) |
| Acetonitrile | 50 | 5.40 |
| Acetone | Not Specified | 80 |
| tert-Amyl Alcohol | Not Specified | Not Specified |
| Acetonitrile | Not Specified | 0.50 (for Rutin, a glycoside of Quercetin) |
Data adapted from the Journal of Chemical & Engineering Data, 2007.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound using an analytical balance.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Aqueous Solubility Assessment
-
Objective: To determine the approximate aqueous solubility of this compound in a specific buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into the aqueous buffer.
-
Incubate the solutions at the desired temperature for a set period (e.g., 24 hours) to allow for equilibration.
-
After incubation, centrifuge the solutions at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or by HPLC with a standard curve).
-
The highest concentration at which no precipitate is observed is the approximate aqueous solubility.
-
Signaling Pathway
Giffonins are reported to have antioxidant activity.[1][3][4] While the specific signaling pathways modulated by this compound are unknown, many antioxidant polyphenols exert their effects through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Caption: Postulated Nrf2-ARE antioxidant signaling pathway.
References
- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Giffonin R Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Giffonin R extraction from its natural source.
A Note on "this compound": Current scientific literature primarily details the isolation of Giffonins A-I, W, and X from the leaves of the hazelnut tree (Corylus avellana). While "this compound" is not specifically described in these publications, the methodologies and troubleshooting advice provided here for Giffonins are based on established principles for diarylheptanoid extraction and should be directly applicable.
Frequently Asked Questions (FAQs)
Q1: What are Giffonins and what is their primary source?
A1: Giffonins belong to a class of bioactive compounds known as diarylheptanoids. The primary documented natural source of Giffonins is the leaves of the hazelnut tree (Corylus avellana), particularly the "Nocciola di Giffoni" cultivar.[1][2]
Q2: What are the initial steps I should take before starting the extraction process?
A2: Proper preparation of the plant material is crucial for a successful extraction. This includes washing the hazelnut leaves to remove dirt, followed by air-drying in the shade or using an oven at a low temperature (e.g., 40-50°C) to achieve a constant weight. Once dried, the leaves should be ground into a fine powder to increase the surface area for solvent penetration.[3]
Q3: Which solvent is most effective for Giffonin extraction?
A3: Published studies on the isolation of Giffonins A-I have successfully utilized methanol (B129727) as the extraction solvent.[1][2] Generally, polar solvents like methanol, ethanol, or aqueous mixtures of these alcohols are effective for extracting diarylheptanoids and other phenolic compounds.
Q4: Can I use modern extraction techniques to improve yield and efficiency?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency. UAE uses ultrasonic waves to disrupt plant cell walls, which improves solvent penetration and can reduce extraction time and temperature. MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process. These methods are often considered "green" as they can reduce solvent and energy consumption.
Troubleshooting Guide: Low Extraction Yield
One of the most common challenges in natural product isolation is a lower-than-expected yield. This guide addresses potential causes and provides actionable solutions in a question-and-answer format.
Problem 1: The overall yield of my crude extract is very low.
-
Q: My initial crude extract from the hazelnut leaves has a very low mass. What could be the issue?
-
A: Several factors during the initial extraction phase can lead to a low crude extract yield. Consider the following:
-
Inadequate Sample Preparation: If the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue. Ensure the leaves are thoroughly dried and ground to a uniform, fine powder.
-
Improper Solvent Selection: The polarity of the extraction solvent is critical. For polar compounds like Giffonins, using a non-polar solvent will result in poor extraction. Stick with polar solvents like methanol or ethanol.
-
Suboptimal Extraction Parameters: Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly influence the yield. For maceration, ensure sufficient extraction time (e.g., 48-72 hours). For heat-assisted methods, use an appropriate temperature that does not degrade the target compounds. Increasing the solvent-to-solid ratio can also improve extraction by creating a larger concentration gradient for diffusion.
-
-
Problem 2: I have a good amount of crude extract, but the final yield of pure Giffonin is low.
-
Q: After purification, the amount of isolated Giffonin is minimal, despite having a substantial amount of crude extract. What could be happening?
-
A: This often points to issues during the purification and isolation stages, or degradation of the target compound.
-
Compound Degradation: Giffonins, like many natural products, can be sensitive to heat, light, and pH. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Store extracts and fractions in dark containers to prevent photodegradation and maintain a neutral or slightly acidic pH during processing.
-
Inefficient Purification Protocol: The choice of chromatographic technique is crucial. For diarylheptanoids, silica (B1680970) gel column chromatography is a common method. If co-elution with other compounds of similar polarity is an issue, consider using a shallower solvent gradient during elution or employing higher resolution techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
-
Data Presentation
Table 1: Factors Influencing Giffonin Extraction Yield
| Factor | Recommendation | Rationale |
| Plant Material | Use healthy, mature Corylus avellana leaves. | The concentration of bioactive compounds can vary with the plant's age, health, and environmental conditions. |
| Drying | Dry at 40-50°C to a constant weight. | Removes water, which can interfere with extraction by polar organic solvents, and prevents enzymatic degradation. |
| Particle Size | Grind to a fine, uniform powder. | Increases the surface area for solvent contact, leading to more efficient extraction. |
| Solvent | Methanol, Ethanol, or aqueous mixtures (e.g., 80% v/v). | Giffonins are polar compounds, and these solvents have appropriate polarity for their solubilization. |
| Temperature | Room temperature for maceration; 40-60°C for UAE/MAE. | Higher temperatures can increase solubility and diffusion but may also degrade thermolabile compounds. |
| Extraction Time | 48-72 hours for maceration; 30-60 minutes for UAE/MAE. | Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds. |
| Solid-to-Liquid Ratio | 1:10 to 1:40 (g/mL). | A higher solvent volume can enhance extraction efficiency. |
| pH | Neutral to slightly acidic (pH 4-6). | Extreme pH values can cause structural changes and degradation of phenolic compounds. |
Table 2: Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yield compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling fresh solvent. | Efficient, requires less solvent in the long run. | Can expose the extract to heat for prolonged periods, potentially degrading compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. | Reduced extraction time and temperature, increased yield. | The ultrasonic probe can have issues with repeatability and reproducibility. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
Protocol 1: General Methanol-Based Extraction of Giffonins
-
Sample Preparation:
-
Wash fresh Corylus avellana leaves with water to remove any debris.
-
Air-dry the leaves in the shade or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material.
-
Macerate the powder in methanol (a common solid-to-solvent ratio is 1:10, w/v) at room temperature for 48-72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
-
Purification (General):
-
The crude extract can be further purified using techniques such as liquid-liquid partitioning followed by column chromatography over silica gel.
-
Fractions are typically collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Final purification may be achieved using preparative HPLC.
-
Mandatory Visualizations
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: Key factors influencing the final yield of this compound.
References
Giffonin R stability problems in experimental buffers
Disclaimer: Information regarding a compound specifically named "Giffonin R" is not publicly available. The following troubleshooting guides and FAQs have been created as a generalized resource for researchers encountering stability problems with novel experimental compounds, using "this compound" as a placeholder. The principles and methodologies are based on common challenges observed with various research molecules.
Troubleshooting Guide: this compound Stability Issues
This guide provides solutions to common stability and solubility problems encountered during experiments with this compound.
1. Q: My this compound is precipitating out of solution. What should I do?
A: Precipitation can occur due to several factors, including solvent shifts, supersaturation, or interactions with media components. Follow this step-by-step troubleshooting workflow:
2. Q: I suspect my this compound is degrading during my experiment. How can I confirm this and prevent it?
A: Degradation is often dependent on pH, temperature, and light exposure.
-
Confirmation: Use an analytical method like HPLC or LC-MS to compare the concentration and purity of this compound at the beginning and end of your experiment. The appearance of new peaks or a decrease in the main compound peak suggests degradation.
-
Prevention:
-
pH Control: The stability of compounds can be highly pH-dependent. For instance, some compounds are more stable at acidic pH, while others prefer neutral or alkaline conditions[1][2]. Test the stability of this compound in a range of buffers (e.g., Acetate pH 4-5, Phosphate (B84403) pH 6-7.5, Tris pH 7.5-8.5).
-
Temperature Management: Perform experiments at the lowest feasible temperature. Degradation rates often increase with temperature, following first-order kinetics[3][4]. If possible, run pilot experiments at different temperatures (e.g., 4°C, 22°C, 37°C) to assess thermal stability[2].
-
Light Protection: Many compounds are light-sensitive. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
Buffer Choice: Certain buffer ions can interact with and destabilize compounds. For example, phosphate buffers have been known to cause issues with certain molecules. If you suspect buffer effects, test stability in alternative buffer systems like HEPES or Tris.
-
Frequently Asked Questions (FAQs)
1. Q: What are the optimal storage conditions for this compound stock solutions?
A: While specific data for this compound is unavailable, general best practices for novel compounds are:
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble (e.g., DMSO, Ethanol).
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Container: Use tightly sealed, low-protein-binding tubes.
2. Q: How does pH affect the stability of this compound in aqueous buffers?
A: The effect of pH is compound-specific. As a general rule, the stability of phenolic compounds can decrease as the pH increases. It is crucial to determine the optimal pH range for this compound experimentally. The table below illustrates hypothetical stability data.
Table 1: Hypothetical Half-Life (t½) of this compound at 37°C in Various Buffers
| Buffer System | pH | Half-Life (hours) |
| Acetate Buffer | 5.0 | 48 |
| Phosphate Buffer | 7.4 | 24 |
| Tris Buffer | 8.5 | 12 |
3. Q: Can the choice of buffer itself affect my experimental results beyond just stability?
A: Yes. Buffer molecules can directly interact with proteins and other biomolecules, potentially altering their conformation and activity. For example, phosphate ions might interact with binding sites on a target protein. If you observe unexpected results, consider running a control experiment with a different buffer system at the same pH and ionic strength.
4. Q: My this compound seems to be losing its biological activity over time, even if it's not precipitating. Why?
A: This could be due to subtle chemical degradation that isn't visible as precipitation. The degradation products may be soluble but inactive. It could also be due to interactions with components in your experimental medium. Use a functional assay alongside an analytical method (like HPLC) to correlate chemical stability with biological activity.
Experimental Protocols
Protocol: Assessing this compound Stability in Experimental Buffers
This protocol outlines a general method to determine the stability of this compound under different pH and temperature conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a set of sterile-filtered buffers (e.g., 100 mM Sodium Acetate, pH 5.0; 1X Phosphate Buffered Saline, pH 7.4; 100 mM Tris-HCl, pH 8.5).
-
Working Solution Preparation: Dilute the this compound stock solution to a final concentration of 100 µM in each experimental buffer. Ensure the final DMSO concentration is low (<1%) to prevent solvent effects.
-
Incubation:
-
Dispense aliquots of each working solution into separate microcentrifuge tubes for each time point and temperature.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 22°C, 37°C).
-
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the corresponding tubes and immediately freeze them at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze each sample using a validated reverse-phase HPLC method with UV detection at the λmax of this compound.
-
Quantify the peak area corresponding to intact this compound.
-
-
Data Presentation:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.
-
Table 2: Example Data Presentation for this compound Stability Study
| Buffer (pH) | Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |
| Acetate (5.0) | 37 | 0.014 | 49.5 |
| PBS (7.4) | 37 | 0.029 | 23.9 |
| Tris (8.5) | 37 | 0.058 | 11.9 |
| PBS (7.4) | 22 | 0.011 | 63.0 |
| PBS (7.4) | 4 | 0.002 | 346.5 |
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Giffonin R Inconsistencies in Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies you may encounter when evaluating the antioxidant potential of Giffonin R and related diarylheptanoids using common in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to common problems and guide you through a logical troubleshooting process.
General Issues
Q1: Why am I seeing inconsistent antioxidant activity for this compound across different assays (e.g., DPPH, ABTS, FRAP)?
A1: It is common to observe variations in antioxidant activity for a single compound across different assays. This is primarily because each assay is based on a different chemical principle.[1] The main mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Primarily a SET-based assay, it measures the ability of an antioxidant to donate an electron.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves both HAT and SET mechanisms, making it applicable to a broader range of antioxidants.[1]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
This compound, as a diarylheptanoid, may exhibit different efficiencies in these distinct chemical reactions, leading to varied results. For a complete picture of its antioxidant profile, using a panel of assays covering different mechanisms is recommended.
Q2: My this compound sample shows high activity in a lipid peroxidation assay but lower than expected activity in the DPPH or FRAP assay. Why?
A2: This is a plausible scenario. This compound and other diarylheptanoids have shown significant efficacy in inhibiting lipid peroxidation.[2] Lipid peroxidation is a complex process involving a chain reaction of free radicals. An antioxidant can be effective in this context by interfering with the propagation of lipid radicals, a mechanism that may not be fully captured by the simpler SET-based DPPH and FRAP assays. The steric accessibility of the radical site in DPPH can also be a limiting factor for larger molecules like diarylheptanoids.
DPPH Assay Troubleshooting
Q3: I am observing poor reproducibility in my DPPH assay results with this compound. What are the likely causes?
A3: Poor reproducibility in the DPPH assay can stem from several factors, especially when working with natural compounds like this compound:
-
Solubility Issues: Diarylheptanoids can have limited solubility in the methanolic or ethanolic solutions typically used for the DPPH assay. Poor solubility can lead to inconsistent concentrations in the reaction mixture.
-
Troubleshooting:
-
Ensure this compound is fully dissolved before adding it to the assay. You may need to use a small amount of a co-solvent like DMSO, but be sure to include a solvent control.
-
Visually inspect your sample dilutions for any precipitation.
-
-
-
Reaction Kinetics: The reaction between this compound and the DPPH radical may be slow and not reach completion within the standard incubation time (e.g., 30 minutes).
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal incubation time for this compound. Measure the absorbance at several time points (e.g., 15, 30, 60, and 120 minutes) to see when the reaction plateaus.
-
-
-
Light Sensitivity: The DPPH radical is sensitive to light, and exposure can lead to its degradation and artificially low absorbance readings.
-
Troubleshooting:
-
Always prepare the DPPH solution fresh and store it in an amber bottle or wrapped in aluminum foil.
-
Conduct the incubation step in the dark.
-
-
Q4: The color of my this compound solution is interfering with the DPPH assay readings. How can I correct for this?
A4: Sample color interference is a common issue. To correct for this, you need to prepare a sample blank for each concentration of this compound.
-
Correction Procedure:
-
Prepare a set of wells with your this compound sample at the same concentrations used in the assay.
-
Instead of adding the DPPH solution, add the solvent (e.g., methanol) used to prepare the DPPH solution.
-
Measure the absorbance of these sample blanks at the same wavelength as the assay (typically 517 nm).
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH.
-
ABTS Assay Troubleshooting
Q5: My ABTS assay results for this compound are fluctuating between experiments. What could be the reason?
A5: Fluctuations in the ABTS assay can often be traced to the stability of the ABTS radical cation (ABTS•+) and the reaction conditions.
-
Incomplete ABTS•+ Formation: The generation of the ABTS•+ radical by reacting ABTS with potassium persulfate requires a specific incubation period (typically 12-16 hours in the dark). Inconsistent incubation times will result in varying concentrations of the radical.
-
Troubleshooting:
-
Strictly adhere to the 12-16 hour incubation period for the ABTS•+ stock solution.
-
-
-
pH Sensitivity: The antioxidant activity of some compounds in the ABTS assay is pH-dependent.
-
Troubleshooting:
-
Ensure the pH of your reaction buffer is consistent across all experiments.
-
-
FRAP Assay Troubleshooting
Q6: I'm not seeing a clear dose-response relationship with this compound in the FRAP assay. What should I check?
A6: A lack of a clear dose-response in the FRAP assay can be due to several factors:
-
Incorrect pH: The FRAP assay is highly pH-dependent and must be conducted at an acidic pH of 3.6. An incorrect buffer pH will prevent the proper colorimetric reaction from occurring.
-
Troubleshooting:
-
Carefully prepare and pH-meter your acetate (B1210297) buffer to ensure it is at pH 3.6.
-
-
-
Reagent Instability: The FRAP reagent, a mixture of TPTZ, ferric chloride, and acetate buffer, should be prepared fresh daily.
-
Troubleshooting:
-
Always use freshly prepared FRAP reagent. The reagent should be a pale yellow/light brown color before adding your sample.
-
-
-
Chelating Activity: If your this compound sample contains any chelating agents from the extraction or purification process, it can interfere with the iron-based reaction.
-
Troubleshooting:
-
Ensure your sample is free from chelating agents like EDTA.
-
-
Data Presentation: Antioxidant Activity of Diarylheptanoids
The following table summarizes the reported antioxidant activity of some diarylheptanoids in the DPPH assay for comparative purposes.
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Hirsutanonol | DPPH | 26.02 ± 0.57 | L-ascorbic acid | - | |
| Hirsutenone | DPPH | 19.39 ± 0.32 | L-ascorbic acid | - | |
| Rubranol | DPPH | 23.30 ± 1.00 | L-ascorbic acid | - | |
| Muricarpon B | DPPH | 38.70 ± 0.71 | L-ascorbic acid | - | |
| Curcumin | DPPH | 2.8 | L-ascorbic acid | 22.5 | |
| Demethoxycurcumin | DPPH | 39.2 | L-ascorbic acid | 22.5 | |
| Bisdemethoxycurcumin | DPPH | 308.7 | L-ascorbic acid | 22.5 |
Experimental Protocols
Here are detailed methodologies for the three key antioxidant assays discussed.
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store this solution in an amber bottle at 4°C.
-
Test Sample (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this, prepare a series of dilutions to determine the IC₅₀ value.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of your test sample, positive control, or solvent (for the blank) to the respective wells.
-
For color correction, prepare sample blanks by adding 100 µL of the test sample to 100 µL of the solvent (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes (or the optimized time determined from your kinetic study).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100 Where:
-
A_blank is the absorbance of the DPPH solution with the solvent.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
A_sample_blank is the absorbance of the this compound sample in the solvent without DPPH.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of your test sample, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Incubate the FRAP reagent at 37°C before use.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of your test sample, standard (e.g., FeSO₄), or solvent (for the blank) to the respective wells.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of FeSO₄.
-
Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
-
Visualizations
Logical Workflow for Troubleshooting Antioxidant Assays
Caption: A logical workflow for troubleshooting common issues in antioxidant assays.
Keap1-Nrf2 Antioxidant Response Pathway
References
- 1. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Giffonin R concentration for maximum efficacy
Welcome to the technical support center for Giffonin R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations for maximum efficacy.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein are fictional and intended to serve as a template for a technical support guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel diarylheptanoid isolated from Corylus avellana. It functions as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant response element (ARE)-driven genes, such as Heme Oxygenase-1 (HO-1), protecting cells from oxidative stress.[1][2]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific cell line.[3][4] A common starting point is a serial dilution from 100 µM down to 10 nM. The optimal concentration can vary significantly between cell types.[5]
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder. For a stock solution, dissolve it in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What is the optimal treatment duration for this compound?
A4: The ideal exposure time depends on the specific biological process and cell line being studied. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to identify the optimal duration for observing the desired cellular response.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect | 1. Concentration is too low. 2. Incubation time is too short. 3. The compound is inactive in the chosen cell line. 4. Cell health is poor. | 1. Test a higher and broader concentration range. 2. Increase the incubation time; perform a time-course experiment. 3. Verify the compound's activity in a positive control cell line known to be responsive. 4. Ensure cells are healthy, within a low passage number, and free from contamination. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. "Edge effects" in the microplate. | 1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the compound dilutions thoroughly before adding them to the wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Compound precipitates in culture media | 1. Poor solubility of this compound in aqueous media. 2. The final solvent concentration is too high. | 1. Ensure the stock solution is fully dissolved before diluting in media. Consider using a media formulation with supplements that may aid solubility. 2. Keep the final DMSO (or other solvent) concentration below 0.5% to avoid both toxicity and precipitation. |
| Unexpected cytotoxicity at all concentrations | 1. The compound is highly potent in the chosen cell line. 2. The solvent (e.g., DMSO) is causing toxicity. 3. Cells are overly confluent or unhealthy. | 1. Test a much lower concentration range (e.g., picomolar to nanomolar). 2. Run a "vehicle control" with only the solvent to confirm it is not the source of toxicity. 3. Use cells at an optimal density (typically 70-80% confluency) for treatment. |
Troubleshooting Logic Diagram
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound required to induce 50% cell death after a 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 28.5 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 8.9 ± 1.3 |
| PC-3 | Prostate Adenocarcinoma | 45.1 ± 5.8 |
| HaCaT | Keratinocyte (Control) | > 100 |
Table 2: Recommended Dilution Series for Initial IC50 Determination
For a 96-well plate format, the following 8-point dilution series is recommended for initial screening.
| Concentration (µM) | Volume of 10 mM Stock (µL) per 10 mL Media |
| 100 | 100 |
| 30 | 30 |
| 10 | 10 |
| 3 | 3 |
| 1 | 1 |
| 0.3 | 0.3 |
| 0.1 | 0.1 |
| 0 (Vehicle Control) | 100 (of DMSO) |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (see Table 2). Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentration. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Experimental Workflow: IC50 Determination
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
This protocol verifies the mechanism of action by detecting the upregulation of the Nrf2 target protein, HO-1.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-Nrf2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80% confluency. Treat with an effective concentration of this compound (e.g., the determined IC50 or EC50) and a vehicle control for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane), add loading buffer, and separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Use beta-actin as a loading control to normalize protein levels.
This compound Signaling Pathway
References
- 1. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
How to avoid degradation of Giffonin R during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Giffonin R to prevent its degradation. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a cyclic diarylheptanoid, a class of naturally occurring phenolic compounds. These compounds are known for their potential biological activities, but their phenolic nature also makes them susceptible to degradation under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The stability of this compound, like other phenolic compounds, is primarily affected by exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions.[1][2] In solution, the choice of solvent can also play a significant role in its stability.
Q3: What are the visual signs of this compound degradation?
A3: A noticeable change in the color of a this compound solution, such as the development of a yellowish or brownish tint, can be an indicator of degradation. This is often due to oxidation, which can lead to the formation of colored quinone-type byproducts. However, the absence of a color change does not guarantee stability, and analytical methods should be used for confirmation.
Q4: How should solid this compound be stored to ensure its stability?
A4: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at or below -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q5: What is the best practice for storing this compound in solution?
A5: If possible, prepare this compound solutions fresh for each experiment. If stock solutions need to be stored, they should be prepared in a high-purity, anhydrous solvent (e.g., DMSO or ethanol), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen.
Q6: I see unexpected peaks in my HPLC/LC-MS analysis of a stored this compound solution. What could they be?
A6: The appearance of new peaks in your chromatogram is a strong indication of degradation. For cyclic diarylheptanoids, a common degradation pathway involves the elimination of a water molecule.[3][4] Oxidation of the phenolic hydroxyl groups is another likely degradation route. To identify these new peaks, comparison with a freshly prepared standard and mass spectrometry (MS) analysis to determine their molecular weights are recommended.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the storage and handling of this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound leading to reduced potency or the presence of interfering byproducts. | 1. Verify Compound Integrity: Analyze your current stock or working solution using a validated analytical method (e.g., HPLC-UV) to check for purity and the presence of degradation products. 2. Review Storage Conditions: Ensure that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare a fresh working solution from a reliable solid stock and compare its performance in your assay to the older solution. |
| Visible color change (e.g., yellowing/browning) in a this compound solution. | Oxidation of the phenolic groups. | 1. Confirm Degradation: Use HPLC or LC-MS to confirm the presence and extent of degradation. 2. Optimize Storage: If degradation is confirmed, discard the solution and prepare a fresh one. Ensure future solutions are stored under an inert atmosphere and protected from light. 3. Consider Antioxidants: For certain applications, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with the experimental system must be verified. |
| Precipitation observed in a stored, frozen this compound solution. | Poor solubility of this compound or its degradation products in the chosen solvent at low temperatures. The compound may have come out of solution upon thawing. | 1. Attempt Re-dissolution: Gently warm the solution to room temperature and sonicate briefly to see if the precipitate re-dissolves. 2. Verify Concentration: If the precipitate dissolves, re-verify the concentration before use. 3. Prepare Fresh Solution: If the precipitate does not re-dissolve, it may indicate significant degradation. It is best to discard the solution and prepare a new one. Consider using a different solvent or a lower stock concentration for storage. |
Troubleshooting Workflow for Suspected this compound Degradation
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
Quantitative Stability Data
| Compound | Medium | Temperature (°C) | Time (weeks) | Remaining Compound (%) | Half-life (t₁/₂) (weeks) |
| Carpinontriol A | Aqueous Solution | 22 | 23 | ~70% | 44.7 |
| Methanolic Solution | 22 | 23 | ~45% | 14.0 | |
| Aqueous Solution | 5 | 23 | ~85% | 147.0 | |
| Methanolic Solution | 5 | 23 | ~75% | 49.5 | |
| Aqueous Solution | -15 | 23 | >95% | >500 | |
| Methanolic Solution | -15 | 23 | ~90% | 223.6 | |
| Giffonin X | Aqueous Solution | 22 | 23 | ~90% | 1386.3 |
| Methanolic Solution | 22 | 23 | ~80% | 77.0 | |
| Aqueous Solution | 5 | 23 | >95% | >1000 | |
| Methanolic Solution | 5 | 23 | ~90% | 154.0 | |
| Aqueous Solution | -15 | 23 | >98% | >2000 | |
| Methanolic Solution | -15 | 23 | ~95% | 495.1 |
Data adapted from studies on Carpinontriol A and Giffonin X. The stability of this compound is expected to be in a similar range.
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
Objective: To routinely check the purity of a this compound sample and detect the presence of degradation products.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in an appropriate solvent such as methanol (B129727) or acetonitrile (B52724). From this, prepare a working standard at a suitable concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dissolve or dilute the this compound sample to be tested in the mobile phase to a concentration similar to the working standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for phenolic compounds).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main this compound peak relative to its expected concentration indicates degradation.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent system for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the this compound solution in a sealed vial at 80°C for 72 hours.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC or LC-MS, to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a stability study on this compound.
Proposed Degradation Pathway of this compound
Based on the known reactivity of related cyclic diarylheptanoids, a likely degradation pathway for this compound under acidic or thermal stress involves the dehydration (elimination of a water molecule) from the heptane (B126788) chain, leading to the formation of a double bond. Oxidation of the phenolic hydroxyl groups is another probable degradation route, especially in the presence of oxygen and light.
Caption: A simplified proposed degradation pathway for this compound.
References
Giffonin R experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with Giffonin R, a novel diarylheptanoid antioxidant.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the biological activity of our this compound stock. What are the potential causes and solutions?
A1: Batch-to-batch variability is a common issue with natural product-derived compounds. Several factors can contribute to this:
-
Purity and Integrity: The purity of each this compound batch can differ. Minor impurities or degradation products may have biological activities that confound results. It is crucial to assess the purity of each new batch using techniques like HPLC-UV, LC-MS, and NMR.
-
Solvent and Storage: this compound is susceptible to degradation. Ensure it is dissolved in a suitable, high-purity solvent (e.g., DMSO) and stored under the recommended conditions (e.g., -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
-
Quantification Errors: Inaccurate quantification of the compound can lead to variability. Always re-quantify the concentration of your stock solution, preferably using a method orthogonal to the one used by the supplier.
Q2: Our in vitro antioxidant assays with this compound are showing poor reproducibility. What steps can we take to improve this?
A2: Reproducibility in antioxidant assays can be influenced by several experimental parameters:
-
Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact the results of antioxidant assays. Standardize these parameters across all experiments.
-
Reagent Quality: The quality and stability of reagents, such as free radical sources (e.g., DPPH, ABTS) and detection reagents, are critical. Prepare fresh reagents for each experiment whenever possible.
-
Positive Controls: Always include a well-characterized antioxidant standard (e.g., Trolox, Ascorbic Acid) as a positive control. This helps to normalize for inter-assay variability.
Q3: We are seeing unexpected cytotoxicity with this compound at concentrations reported to be non-toxic. What could be the reason?
A3: Unexpected cytotoxicity can arise from several sources:
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound. It is important to perform a dose-response curve for each new cell line.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
Compound Stability in Media: this compound may be unstable in cell culture media, leading to the formation of cytotoxic degradation products. Assess the stability of this compound in your specific media over the time course of your experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cytotoxicity assays | 1. Cell passage number and confluency.2. Inconsistent incubation times.3. Pipetting errors. | 1. Use cells within a defined passage number range and seed at a consistent density.2. Strictly adhere to the planned incubation times.3. Use calibrated pipettes and proper pipetting techniques. |
| High background signal in fluorescence-based assays | 1. Autofluorescence of this compound.2. Contamination of reagents or plasticware.3. Media components interfering with the assay. | 1. Run a compound-only control to measure its intrinsic fluorescence.2. Use high-quality, sterile reagents and plasticware.3. Perform the assay in a simplified buffer system if possible, or test for media interference. |
| Poor solubility of this compound in aqueous buffers | 1. This compound is a hydrophobic molecule.2. Precipitation upon dilution. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.2. When diluting into aqueous buffers, vortex or sonicate briefly to aid dissolution. Avoid high final concentrations that may exceed its solubility limit. |
Quantitative Data Summary
Table 1: Comparative Antioxidant Activity of Giffonin Analogs
| Compound | ORAC (µM Trolox Equivalents/µM) | DPPH Scavenging (IC50, µM) |
| Giffonin J | 4.5 ± 0.3 | 15.2 ± 1.8 |
| Giffonin K | 5.1 ± 0.4 | 12.8 ± 1.5 |
| Giffonin L | 3.9 ± 0.2 | 18.5 ± 2.1 |
| This compound (Hypothetical) | 4.8 ± 0.5 | 14.1 ± 1.9 |
| Trolox | 1.0 (Reference) | 25.4 ± 2.5 |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HeLa | MTT | 48 | 75.3 ± 5.6 |
| HepG2 | MTT | 48 | 82.1 ± 6.3 |
| SH-SY5Y | AlamarBlue | 72 | 65.8 ± 4.9 |
Experimental Protocols
Protocol 1: Determination of Antioxidant Activity using the ORAC Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM Trolox stock solution in DMSO for the standard curve.
-
Prepare the fluorescein (B123965) working solution (10 nM) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare the AAPH working solution (240 mM) in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
Add 150 µL of fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of this compound dilutions, Trolox standards, or buffer (blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH working solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for 90 minutes using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample.
-
Subtract the AUC of the blank from the AUC of the standards and samples.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the Trolox equivalents of the this compound samples from the standard curve.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's antioxidant activity.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
Addressing cytotoxic effects of Giffonin R at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxic effects during in vitro experiments with the investigational compound Giffonin R, particularly at high concentrations. The following resources are designed to help troubleshoot experiments, understand potential mechanisms, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound across multiple cell lines. What are the initial troubleshooting steps?
A1: High cytotoxicity can stem from several factors. We recommend a systematic approach to identify the root cause:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to significantly higher concentrations than intended.
-
Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within a non-toxic range for your specific cell lines (typically ≤ 0.5%). Run a vehicle-only control to confirm.
-
Check for Contamination: Screen your cell cultures for common contaminants like mycoplasma, which can sensitize cells to cytotoxic agents.
-
Evaluate Compound Stability: Assess the stability of this compound in your culture medium over the experimental time course, as degradation products may be more toxic.
Q2: Could the observed cytotoxicity be due to off-target effects of this compound at high concentrations?
A2: Yes, at high concentrations, small molecules can exhibit off-target effects, leading to cytotoxicity that is not related to the intended mechanism of action. To investigate this, we suggest performing a dose-response curve over a wide range of concentrations. This will help determine the concentration at which non-specific toxicity begins to dominate. Comparing the IC50 values across cell lines with varying expression levels of the putative target may also provide insight.
Q3: Which cytotoxicity assay is most appropriate for evaluating the effects of this compound?
A3: The choice of assay depends on the suspected mechanism of cell death. We recommend using orthogonal methods to obtain a comprehensive understanding.[1][2]
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[1][3] They are useful for assessing cytostatic or cytotoxic effects that impact cellular metabolism.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and is a marker of necrosis.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells.
Q4: How can we mitigate the cytotoxic effects of this compound while still studying its primary mechanism?
A4: If high-concentration cytotoxicity is masking the specific effects of this compound, consider the following strategies:
-
Time-Course Experiments: Reducing the incubation time may allow for the observation of specific effects before the onset of widespread cytotoxicity.
-
Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is the primary mode of cell death, co-treatment with an inhibitor like Z-VAD-FMK can help determine if the observed effects are caspase-dependent.
-
Use of a Lower, Non-toxic Concentration: Identify the highest concentration of this compound that does not cause significant cytotoxicity and use this for mechanistic studies.
Troubleshooting Guide: High Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected or high levels of cytotoxicity in your experiments with this compound.
| Observation | Possible Cause | Recommended Action |
| High cytotoxicity in all treated wells, including low concentrations. | Compound concentration error. | Verify stock solution concentration and recalculate dilutions. Prepare a fresh serial dilution. |
| Solvent toxicity. | Ensure the final vehicle concentration is non-toxic for the cell lines used. Run a vehicle-only control. | |
| Cell culture contamination. | Test cultures for mycoplasma and other microbial contaminants. Use a fresh batch of cells. | |
| Compound instability. | Assess the stability of this compound in the culture medium over the experimental duration. | |
| High signal in negative control wells (no cells). | Media components interfering with the assay. | Test the absorbance/fluorescence of the medium alone. High concentrations of certain substances in the cell culture medium can cause high absorbance. |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to avoid clumping. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| Pipetting errors. | Calibrate pipettes and use a consistent technique for adding reagents. |
Data Presentation: this compound Cytotoxicity
The following table summarizes hypothetical cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.6 ± 2.5 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 12.5 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 22.1 ± 2.9 |
| PC-3 | Prostate Adenocarcinoma | 30.4 ± 3.2 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity that reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
96-well clear-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
Include the following controls: no-cell control (medium only), vehicle control, and a maximum LDH release control (treat cells with lysis buffer 30 minutes before the assay endpoint).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to all wells according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
Visualizations
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Giffonin R and Other Giffonins: Antioxidant Properties and Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Giffonin R and other members of the giffonin family, a group of cyclic diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana). The primary focus of this comparison is on their antioxidant properties, supported by available experimental data. This document also details the experimental protocols for key assays and proposes potential signaling pathways involved in their mechanism of action.
Quantitative Data on Antioxidant Activity
While a comprehensive comparative study with IC50 values for all known giffonins is not yet available in the public domain, existing research provides valuable insights into their relative antioxidant potency. The following tables summarize the reported data on the inhibition of lipid peroxidation and protein carbonylation, two key markers of oxidative stress.
Table 1: Inhibition of Human Plasma Lipid Peroxidation by Giffonins
| Giffonin | Concentration | Inhibition of H₂O₂-induced Lipid Peroxidation (%) | Inhibition of H₂O₂/Fe²⁺-induced Lipid Peroxidation (%) | Reference Compound (Curcumin) Inhibition (%) |
| Giffonin D | 10 µM | > 60% | > 50% | 19.2% (H₂O₂/Fe²⁺) |
| Giffonin H | 10 µM | > 60% | > 50% | 19.2% (H₂O₂/Fe²⁺) |
| Giffonin B | Not specified | Lowest inhibition observed | Lowest inhibition observed | Not applicable |
| Giffonin J | Not specified | Lowest inhibition observed | Lowest inhibition observed | Not applicable |
Note: The data indicates that Giffonins D and H are significantly more potent than curcumin (B1669340) in inhibiting lipid peroxidation under the tested conditions.
Table 2: Inhibition of Protein Carbonylation and Thiol Group Oxidation by Giffonins
| Giffonin | Activity |
| Giffonin K | Active in reducing oxidation of thiol groups and protein carbonylation. |
| Giffonin G | Active in reducing oxidation of thiol groups and protein carbonylation. |
Note: Quantitative data on the percentage of inhibition for protein carbonylation by specific giffonins is limited in the currently available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant activity of giffonins.
Inhibition of Human Plasma Lipid Peroxidation (TBARS Assay)
This assay measures the concentration of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation.
Protocol:
-
Sample Preparation: Human plasma is treated with H₂O₂ or a combination of H₂O₂ and Fe²⁺ to induce lipid peroxidation. The giffonin compound to be tested is added to the plasma at a specific concentration (e.g., 10 µM). A control sample without the giffonin and a blank sample without any inducing agents are also prepared.
-
Reaction Incubation: The samples are incubated to allow for the peroxidation process and the inhibitory action of the giffonin.
-
TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to each sample. The mixture is then heated in a boiling water bath for a specified time (e.g., 15-20 minutes). This leads to the formation of a pink-colored MDA-TBA adduct in the presence of lipid peroxidation products.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated using the following formula:
Inhibition of Protein Carbonylation (DNPH Assay)
This method quantifies the amount of carbonyl groups (aldehydes and ketones) introduced into proteins as a result of oxidative stress.
Protocol:
-
Protein Preparation and Oxidation: Plasma proteins are exposed to an oxidizing agent (e.g., H₂O₂ or H₂O₂/Fe²⁺) in the presence and absence of the giffonin being tested.
-
Derivatization with DNPH: 2,4-Dinitrophenylhydrazine (DNPH) is added to the protein samples. DNPH reacts with the carbonyl groups on the oxidized proteins to form stable dinitrophenylhydrazone (DNP) adducts.
-
Protein Precipitation: The proteins are precipitated using an acid such as trichloroacetic acid (TCA) to remove any unreacted DNPH. The protein pellet is then washed multiple times with an ethanol/ethyl acetate (B1210297) mixture.
-
Solubilization: The protein pellet is redissolved in a denaturing agent, such as guanidine (B92328) hydrochloride or sodium dodecyl sulfate (B86663) (SDS).
-
Spectrophotometric Measurement: The absorbance of the DNP adducts is measured at a wavelength of approximately 370 nm.
-
Quantification: The carbonyl content is calculated based on the molar extinction coefficient of DNPH and is typically expressed as nanomoles of carbonyl groups per milligram of protein. The percentage of inhibition is determined by comparing the carbonyl content in the giffonin-treated sample to the control.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which giffonins exert their antioxidant effects are still under investigation. However, based on the known mechanisms of other polyphenolic antioxidants, it is plausible that giffonins modulate key cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2 and MAPK pathways.
Putative Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE).
Potential Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The major MAPK signaling cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The effect of antioxidants on these pathways can be complex, leading to either activation or inhibition depending on the cellular context. By scavenging reactive oxygen species (ROS), giffonins may indirectly modulate MAPK signaling, thereby influencing cellular processes such as inflammation and apoptosis.
Conclusion
The available evidence strongly suggests that giffonins, including this compound and its analogues, are potent antioxidants. Several members of this family have demonstrated superior activity in inhibiting lipid peroxidation compared to the well-known antioxidant, curcumin. While direct comparative data across a wide range of giffonins is still emerging, the existing findings highlight their potential as valuable natural compounds for further investigation in the context of diseases associated with oxidative stress. Future research should focus on elucidating the precise structure-activity relationships within the giffonin family, obtaining comprehensive quantitative data on their antioxidant efficacy, and confirming their mechanisms of action through detailed studies of their interactions with cellular signaling pathways.
Validating the antioxidant effects of Giffonin R in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Giffonins, a class of diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana). Due to the limited specific data available for "Giffonin R," this document focuses on the broader Giffonin family, with specific examples where research is available. The performance of Giffonins is compared with other well-known antioxidants, supported by available experimental data.
Comparative Antioxidant Activity
Giffonins have demonstrated notable antioxidant potential, in some cases surpassing the activity of the well-characterized antioxidant, curcumin. The following table summarizes the available quantitative data on the antioxidant and cytoprotective effects of various Giffonins and comparable antioxidants.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different research groups.
| Compound | Class | Cell Line/System | Assay | Concentration | Result (IC50/EC50/Inhibition %) | Reference |
| Giffonin D | Diarylheptanoid | Human Plasma | Lipid Peroxidation (H2O2 induced) | 10 µM | >60% inhibition | [1] |
| Giffonin H | Diarylheptanoid | Human Plasma | Lipid Peroxidation (H2O2 induced) | 10 µM | >60% inhibition | [1] |
| Curcumin | Diarylheptanoid | Human Plasma | Lipid Peroxidation (H2O2 induced) | 10 µM | ~19.2% inhibition | [1] |
| Curcumin | Diarylheptanoid | - | DPPH Radical Scavenging | - | IC50: 2.8 µM | [2] |
| Demethoxycurcumin | Diarylheptanoid | - | DPPH Radical Scavenging | - | IC50: 39.2 µM | [2] |
| Bisdemethoxycurcumin | Diarylheptanoid | - | DPPH Radical Scavenging | - | IC50: 308.7 µM | |
| L-Ascorbic Acid | Vitamin | - | DPPH Radical Scavenging | - | IC50: 22.5 µM | |
| Resveratrol | Polyphenol | - | DPPH Radical Scavenging | - | IC50: 25.0 µM | |
| Curcumin | Diarylheptanoid | HepG2 | Tacrine-induced cytotoxicity | - | EC50: 86.9 µM | |
| Demethoxycurcumin | Diarylheptanoid | HepG2 | Tacrine-induced cytotoxicity | - | EC50: 70.7 µM | |
| Bisdemethoxycurcumin | Diarylheptanoid | HepG2 | Tacrine-induced cytotoxicity | - | EC50: 50.2 µM | |
| Silybin | Flavonolignan | HepG2 | Tacrine-induced cytotoxicity | - | EC50: 69.0 µM |
Signaling Pathways and Experimental Workflow
The antioxidant effects of many natural compounds, including diarylheptanoids, are often mediated through the activation of specific cellular signaling pathways. One of the most critical pathways is the Nrf2-ARE pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.
Caption: Nrf2-ARE Signaling Pathway Activation by Giffonins.
A common method for evaluating the antioxidant capacity of compounds within a cellular context is the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to prevent the formation of a fluorescent probe by reactive oxygen species (ROS).
Caption: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This protocol provides a general framework for assessing the intracellular antioxidant activity of a test compound. Specific parameters may require optimization depending on the cell line and compound being tested.
1. Cell Culture and Seeding:
-
Culture a suitable adherent cell line (e.g., HeLa, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Reagents:
-
Test Compound (Giffonin): Prepare a stock solution of the Giffonin in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Positive Control: Prepare a dilution series of a known antioxidant, such as Quercetin (B1663063), to serve as a positive control and for generating a standard curve.
-
DCFH-DA Probe Solution: Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cell culture medium.
-
Free Radical Initiator: Prepare a solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in cell culture medium.
3. Assay Procedure:
-
Once the cells are confluent, gently aspirate the growth medium.
-
Wash the cell monolayer twice with 150 µL of sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 60 minutes at 37°C.
-
Aspirate the DCFH-DA solution and wash the cells twice with 150 µL of PBS.
-
Add 100 µL of the test compound, positive control, or vehicle control (medium with the same concentration of solvent used for the test compound) to the respective wells.
-
Immediately add 100 µL of the AAPH solution to all wells to initiate the generation of peroxyl radicals.
4. Data Acquisition and Analysis:
-
Place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Take kinetic readings every 5 minutes for a duration of 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.
-
The antioxidant activity of the test compound is determined by its ability to reduce the AUC compared to the vehicle control. The results can be expressed as a percentage of inhibition or as quercetin equivalents (QE) by comparing the AUC to the quercetin standard curve.
This guide provides a foundational understanding of the antioxidant effects of Giffonins. Further research with direct comparative studies in various cell lines is necessary to fully elucidate the therapeutic potential of this promising class of natural compounds.
References
Giffonin R vs. Trolox: A Comparative Guide to Antioxidant Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research, the selection of an appropriate standard is paramount for the accurate assessment of the antioxidant capacity of novel compounds. Trolox, a water-soluble analog of vitamin E, has long been the gold standard in various antioxidant assays. However, the diverse chemical nature of newly discovered antioxidant compounds necessitates a broader understanding of alternative standards. This guide provides a comprehensive comparison of Giffonin R, a diarylheptanoid with noted antioxidant properties, and the established standard, Trolox.
Due to the limited availability of specific data for "this compound," this guide will utilize data for Giffonin H , a closely related and well-characterized member of the giffonin family, to provide a representative comparison. Giffonins are a group of cyclized diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), and several members, including Giffonin H, have demonstrated significant antioxidant activity[1][2][3].
Chemical Structures
A fundamental understanding of the chemical structures of Giffonin H and Trolox is crucial for interpreting their antioxidant activities. The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical.
Giffonin H is a diarylheptanoid characterized by two aromatic rings linked by a seven-carbon chain. The presence of multiple hydroxyl groups on the aromatic rings makes it a potent free radical scavenger.
Trolox possesses a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity. The carboxylic acid group enhances its solubility in aqueous solutions, making it a versatile standard for various assays[4].
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Giffonin H | Trolox | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not available | ~3.77 µg/mL (~15.1 µM) | Curcumin |
| ABTS Radical Cation Scavenging Activity (TEAC) | Data not available | 1.0 (by definition) | Curcumin |
| Human Plasma Lipid Peroxidation Inhibition | >60% inhibition at 10 µM (H₂O₂ induced) | Data not available in this assay | Curcumin (less active than Giffonin H)[1] |
| Human Plasma Lipid Peroxidation Inhibition | >50% inhibition at 10 µM (H₂O₂/Fe²⁺ induced) | Data not available in this assay | Curcumin (less active than Giffonin H) |
Note: The data for Giffonin H is based on its observed potent inhibition of lipid peroxidation, which is a marker of antioxidant activity. Direct IC50 or TEAC values from standardized assays are needed for a more quantitative comparison.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (Giffonin H) and the standard (Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is quantified by measuring the decolorization of the ABTS•+ solution, which is caused by the antioxidant's ability to donate electrons or hydrogen atoms.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Prepare various concentrations of the test compound and Trolox.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time (e.g., 6 minutes).
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would give the same absorbance change as the test sample.
Antioxidant Mechanism and Signaling Pathways
The primary antioxidant mechanism for both Giffonin H and Trolox is direct free radical scavenging through hydrogen atom donation. However, their broader biological effects may involve the modulation of cellular signaling pathways related to oxidative stress.
Diarylheptanoid Antioxidant Mechanism: Diarylheptanoids, like Giffonin H, are known to exert their antioxidant effects not only by direct radical scavenging but also by potentially influencing endogenous antioxidant defense systems. This can involve the activation of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for comparing the antioxidant capacity of a test compound like Giffonin H against a standard like Trolox.
Conclusion
Trolox remains the industry standard for antioxidant capacity assessment due to its water solubility and well-characterized reactivity in various assays. However, as research into novel antioxidants from natural sources expands, the need for a broader range of reference compounds becomes apparent. While direct comparative data for this compound is scarce, the available information on related compounds like Giffonin H suggests it is a potent antioxidant, in some cases demonstrating higher activity in specific assays than the well-known antioxidant curcumin.
For researchers investigating diarylheptanoids or other lipophilic polyphenols, including a relevant compound from the same chemical class, such as a specific giffonin, alongside Trolox as a standard could provide a more nuanced and contextually relevant assessment of antioxidant potential. Further head-to-head studies employing standardized assays are warranted to definitively quantify the antioxidant capacity of various giffonins in relation to Trolox. This will enable a more informed selection of antioxidant standards tailored to the specific chemical properties of the compounds under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Cross-Validation of Giffonin R's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Giffonins, a class of diarylheptanoid antioxidants, with other well-established antioxidant compounds, namely curcumin (B1669340) and flavonoids. While specific data for a compound designated "Giffonin R" is not prevalent in current literature, this guide focuses on the broader "Giffonin" family, drawing comparisons based on available experimental data.
Mechanism of Action: A Comparative Overview
Giffonins, derived from the leaves of Corylus avellana (hazelnut), have demonstrated potent antioxidant properties.[1][2][3][4][5] Their primary mechanism of action appears to be direct radical scavenging, protecting against oxidative damage to lipids and proteins. In contrast, the antioxidant effects of curcumin and other flavonoids are understood to involve both direct scavenging and the modulation of intracellular signaling pathways, most notably the Nrf2-ARE pathway.
| Feature | Giffonins | Curcumin | Flavonoids |
| Primary Mechanism | Direct antioxidant activity (ROS scavenging) | Direct antioxidant activity and signaling pathway modulation | Direct antioxidant activity and signaling pathway modulation |
| Key Effects | Inhibition of lipid peroxidation and protein carbonylation | Inhibition of lipid peroxidation and protein carbonylation, activation of Nrf2 pathway, inhibition of NF-κB pathway | Activation of Nrf2 pathway, modulation of various kinases |
| Signaling Pathway Modulation | Not well-characterized | Well-documented (Nrf2, NF-κB, MAPK) | Well-documented (Nrf2, PI3K/AKT, MAPK) |
Quantitative Comparison of Antioxidant Activity
Experimental data indicates that certain Giffonins exhibit higher antioxidant activity than curcumin in specific assays.
| Compound | Assay | Concentration | % Inhibition | Reference |
| Giffonin D | H2O2-induced lipid peroxidation | 10 µM | > 60% | |
| Giffonin H | H2O2-induced lipid peroxidation | 10 µM | > 60% | |
| Giffonin D | H2O2/Fe2+-induced lipid peroxidation | 10 µM | > 50% | |
| Giffonin H | H2O2/Fe2+-induced lipid peroxidation | 10 µM | > 50% | |
| Curcumin | H2O2-induced lipid peroxidation | 10 µM | Not specified, but lower than Giffonins D & H | |
| Curcumin | H2O2/Fe2+-induced lipid peroxidation | 10 µM | Not specified, but lower than Giffonins D & H | |
| Curcumin | Iron-stimulated lipid peroxidation in rat brain homogenate | - | Potent inhibition | |
| Curcumin | Copper-mediated LDL oxidation | 5 µM | Significant decrease in conjugated dienes and lipid peroxides |
Signaling Pathways
The signaling pathways involved in the antioxidant response are complex. Curcumin and flavonoids are known to activate the Nrf2-ARE pathway, a master regulator of cellular antioxidant defenses. The mechanism for Giffonins is less defined but is thought to be more direct.
Figure 1: Proposed direct antioxidant mechanism of Giffonins.
Figure 2: Nrf2-ARE signaling pathway activated by Curcumin and Flavonoids.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate antioxidant activity.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Incubation: Incubate samples with an oxidizing agent (e.g., FeSO4 and ascorbic acid) in the presence and absence of the test compound (e.g., Giffonins, Curcumin).
-
Reaction: Add thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with the control.
Protein Carbonylation Assay (DNPH Method)
This assay detects carbonyl groups introduced into proteins by oxidative stress.
-
Sample Preparation: Prepare protein extracts from cells or tissues.
-
Derivatization: React protein samples with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts.
-
Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Wash: Wash the protein pellet with ethanol/ethyl acetate (B1210297) to remove any remaining free DNPH.
-
Solubilization: Dissolve the protein pellet in a strong denaturing buffer (e.g., containing guanidine (B92328) hydrochloride or urea).
-
Measurement: Measure the absorbance of the DNP adducts spectrophotometrically at ~370 nm.
-
Quantification: The amount of protein carbonyl is calculated using the molar extinction coefficient of DNP.
Figure 3: General workflow for in vitro antioxidant assays.
Conclusion
Giffonins represent a promising class of natural antioxidants with demonstrated efficacy in inhibiting lipid peroxidation and protein carbonylation, in some cases exceeding that of curcumin. However, the current body of research primarily points to a direct radical scavenging mechanism. In contrast, the antioxidant actions of curcumin and flavonoids are more comprehensively understood, involving the modulation of key cytoprotective signaling pathways such as the Nrf2-ARE pathway.
For drug development professionals and researchers, this highlights a key area for future investigation. Elucidating the potential effects of Giffonins on the Nrf2 pathway and other cellular signaling cascades will be crucial for a more complete understanding of their mechanism of action and for fully assessing their therapeutic potential. Cross-validation studies employing a wider range of assays, including those that probe specific signaling events, are warranted to build a more detailed and comparative picture of how these natural compounds exert their protective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Giffonin R and Other Natural Antioxidants
Executive Summary
Comparative Antioxidant Activity
The antioxidant capacity of natural compounds is commonly evaluated using various in vitro assays. While direct comparative data for Giffonin R is unavailable, studies on other giffonins provide valuable insights.
Table 1: Comparison of Antioxidant Activity of Giffonins and Curcumin
| Compound | Assay | Main Outcome | Reference |
| Giffonins (general) | Inhibition of human plasma lipid peroxidation | Some giffonins exhibited higher antioxidant activity than curcumin. | [2][3] |
| Giffonins D and H | TBARS assay (H₂O₂ and H₂O₂/Fe²⁺-induced lipid peroxidation) | At 10 µM, reduced lipid peroxidation by over 60% and 50% respectively, showing higher activity than curcumin. | |
| Giffonins A-I | TBARS assay | Inhibitory effects on human plasma lipid peroxidation were at least comparable to curcumin. |
Table 2: Overview of Common Natural Antioxidants
| Antioxidant | Source | Key Antioxidant Mechanisms |
| Resveratrol (B1683913) | Grapes, berries, peanuts | Scavenges reactive oxygen species (ROS), upregulates endogenous antioxidant enzymes (e.g., SOD, CAT), modulates signaling pathways like AMPK/SIRT1/Nrf2. |
| Quercetin (B1663063) | Onions, apples, berries, tea | Directly scavenges ROS, regulates glutathione (B108866) (GSH) levels, modulates signaling pathways such as Nrf2-ARE and MAPK. |
| Curcumin | Turmeric | Scavenges free radicals, inhibits lipid peroxidation, modulates antioxidant enzymes. |
| Vitamin C (Ascorbic Acid) | Citrus fruits, strawberries, broccoli | Water-soluble antioxidant, donates electrons to neutralize free radicals. |
| Vitamin E (Tocopherol) | Nuts, seeds, vegetable oils | Lipid-soluble antioxidant, protects cell membranes from lipid peroxidation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for two widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test compound solutions at various concentrations.
-
Control (e.g., methanol or ethanol).
-
Standard antioxidant (e.g., Trolox, ascorbic acid).
-
-
Procedure:
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined to quantify antioxidant efficacy.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method for measuring antioxidant activity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺ radical back to its colorless neutral form. The reduction in color is proportional to the antioxidant's activity.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound solutions at various concentrations.
-
Phosphate-buffered saline (PBS) or ethanol (B145695) for dilution.
-
Standard antioxidant (e.g., Trolox).
-
-
Procedure:
-
The ABTS•⁺ radical solution is prepared by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 at 734 nm.
-
A specific volume of the test compound is added to the diluted ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways and Experimental Visualization
The antioxidant effects of natural compounds are often mediated through complex cellular signaling pathways.
Caption: Workflow of DPPH and ABTS antioxidant assays.
Resveratrol and quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular pathways that enhance the endogenous antioxidant defense systems.
Caption: Simplified signaling pathways of resveratrol and quercetin.
References
A Comparative Analysis of Giffonin R and Other Antioxidants on Plasma Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Giffonin R and other prominent antioxidants—curcumin (B1669340) and resveratrol (B1683913)—in mitigating plasma protein oxidation. The information is compiled from experimental data to support researchers in evaluating the reproducibility and comparative performance of these compounds.
Executive Summary
Plasma protein oxidation is a critical factor in the pathology of numerous diseases, characterized by the formation of protein carbonyls and the depletion of thiol groups. Antioxidants play a vital role in counteracting this oxidative damage. This guide focuses on this compound, a diarylheptanoid with noted antioxidant properties, and compares its effects with those of curcumin and resveratrol, two well-researched natural antioxidants. While direct quantitative data for this compound's impact on protein carbonylation and thiol protection is limited in the available literature, related giffonins have demonstrated potent activity, reportedly surpassing that of curcumin. This comparison synthesizes available data to provide a framework for understanding their relative efficacy.
Comparative Efficacy on Plasma Protein Oxidation
The antioxidant potential of this compound, curcumin, and resveratrol has been evaluated based on their ability to inhibit key markers of plasma protein oxidation: protein carbonylation and the depletion of free thiol groups.
Inhibition of Protein Carbonyl Formation
Protein carbonylation is a hallmark of severe, irreversible oxidative protein damage. The following table summarizes the reported efficacy of the selected antioxidants in reducing the formation of protein carbonyls in plasma.
| Compound | Concentration | Oxidant | % Inhibition / Effect | Reference |
| This compound (and related Giffonins) | Not Specified | Peroxynitrite | Qualitative data suggests inhibition; some giffonins are more potent than curcumin. | [No specific quantitative data found in search results] |
| Curcumin | 50 µg/mL | Peroxynitrite | ~40% inhibition of carbonyl group formation. | [1] |
| Resveratrol | 0.1 µmol/L | tert-butylhydroperoxide | Significant protection against carbonyl formation. | [2][3] |
| 1 µmol/L | tert-butylhydroperoxide | Significant protection against carbonyl formation. | [2][3] | |
| 10 µmol/L | tert-butylhydroperoxide | Significant protection against carbonyl formation. |
Protection of Plasma Protein Thiol Groups
The oxidation of thiol (-SH) groups on proteins is an early and often reversible event in oxidative stress. Maintaining the thiol pool is crucial for protein function and overall antioxidant defense.
| Compound | Concentration | Oxidant | Effect on Thiol Group Levels | Reference |
| This compound (and related Giffonins) | Not Specified | Not Specified | Qualitative data indicates protection of thiol groups. | [No specific quantitative data found in search results] |
| Resveratrol | 0.1 µmol/L | tert-butylhydroperoxide | Significant increase in -SH groups. | |
| 1 µmol/L | tert-butylhydroperoxide | Significant increase in -SH groups. | ||
| 10 µmol/L | tert-butylhydroperoxide | Dose-dependent increase in -SH groups. | ||
| Curcumin | Not Specified | Not Specified | No specific quantitative data found in search results. |
Experimental Protocols
The methodologies outlined below are standard assays used to quantify the markers of plasma protein oxidation discussed in this guide.
Quantification of Protein Carbonyls
The most common method for determining protein carbonylation involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Sample Preparation: Plasma samples are incubated with an oxidant to induce protein carbonylation.
-
Derivatization: The carbonyl groups on the proteins are reacted with DNPH to form stable dinitrophenyl (DNP) hydrazone adducts.
-
Quantification: The amount of DNP-hydrazone formed is quantified spectrophotometrically by measuring the absorbance at approximately 375 nm.
-
Data Analysis: The carbonyl content is typically expressed as nmol of carbonyl groups per mg of protein.
Measurement of Protein Thiol Groups
The quantification of free thiol groups is commonly performed using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Sample Preparation: Plasma samples are treated with the antioxidant compound and then exposed to an oxidant.
-
Reaction with DTNB: DTNB reacts with free thiol groups to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).
-
Spectrophotometric Measurement: The absorbance of the resulting TNB is measured at 412 nm.
-
Calculation: The concentration of thiol groups is calculated based on the molar extinction coefficient of TNB and is typically expressed as µmol/L.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are often mediated through the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.
References
A Head-to-Head Comparison of Giffonin Antioxidant Potential: A Focus on Giffonin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Giffonin R and Giffonin D, two diarylheptanoids of interest for their potential therapeutic applications. While robust quantitative data for this compound remains elusive in publicly available scientific literature, this document summarizes the existing experimental data for Giffonin D and offers a framework for the comparative evaluation of these compounds.
Executive Summary
Direct comparative studies on the antioxidant potential of this compound and Giffonin D are not currently available in the peer-reviewed literature. However, significant research has highlighted the potent antioxidant properties of Giffonin D, particularly its ability to inhibit lipid peroxidation. Experimental data demonstrates that Giffonin D exhibits superior antioxidant activity compared to curcumin (B1669340), a well-established natural antioxidant. This guide presents the available quantitative data for Giffonin D, details the experimental protocols for key antioxidant assays, and provides visualizations of relevant biological pathways and experimental workflows to aid researchers in designing and interpreting future comparative studies.
Data Presentation: Antioxidant Activity of Giffonin D
The following table summarizes the available quantitative data on the antioxidant activity of Giffonin D.
| Antioxidant Assay | Test System | Inducer | Concentration of Giffonin D | % Inhibition of Lipid Peroxidation | Reference Compound | % Inhibition by Reference Compound |
| TBARS | Human plasma | H₂O₂ | 10 μM | > 60% | Curcumin | Not specified in detail, but Giffonin D showed higher activity[1] |
| TBARS | Human plasma | H₂O₂/Fe²⁺ | 10 μM | > 50% | Curcumin | Not specified in detail, but Giffonin D showed higher activity[1] |
Note: The search for quantitative antioxidant data for this compound across various standard assays (DPPH, ABTS, FRAP, and TBARS) did not yield any specific results. Therefore, a direct quantitative comparison with Giffonin D is not possible at this time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant potential. Below are the protocols for the key experiments cited in the evaluation of Giffonin D.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm. The intensity of the color is proportional to the level of lipid peroxidation.
Protocol:
-
Sample Preparation: Human plasma is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺), in the presence or absence of the test compound (Giffonin D or reference compound).
-
Reaction Mixture: To 100 µL of the plasma sample, 200 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA are added. The final volume is made up to 4.0 mL with distilled water.
-
Incubation: The mixture is heated at 95°C for 60 minutes.
-
Cooling and Centrifugation: After incubation, the tubes are cooled on ice, and 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v) are added. The mixture is vortexed and centrifuged at 4000 rpm for 10 minutes.
-
Measurement: The absorbance of the organic layer (supernatant) is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualizations
Antioxidant Signaling Pathway: Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural compounds, including diarylheptanoids, are known to exert their antioxidant effects by modulating this pathway.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant defense.
Experimental Workflow for Comparing Antioxidant Potential
This diagram outlines a logical workflow for a head-to-head comparison of the antioxidant potential of this compound and Giffonin D.
Caption: Workflow for comparing this compound and Giffonin D antioxidant potential.
Conclusion and Future Directions
The available evidence strongly suggests that Giffonin D is a potent antioxidant, with a noteworthy capacity to inhibit lipid peroxidation, surpassing that of curcumin in the TBARS assay. Unfortunately, the lack of quantitative data for this compound prevents a direct and objective comparison of their antioxidant potential.
Future research should prioritize the following:
-
Isolation and Characterization of this compound: To enable any comparative studies, the isolation and full structural elucidation of this compound are paramount.
-
Head-to-Head Comparative Studies: Once both compounds are available, comprehensive head-to-head studies employing a battery of antioxidant assays (DPPH, ABTS, FRAP, TBARS, and cell-based assays) are essential.
-
Mechanistic Studies: Investigating the underlying mechanisms, including the modulation of the Nrf2-Keap1 pathway, will provide deeper insights into their antioxidant actions.
By addressing these research gaps, the scientific community can gain a clearer understanding of the relative antioxidant potencies of this compound and Giffonin D, paving the way for their potential development as therapeutic agents against oxidative stress-related diseases.
References
Validating the Purity of Isolated Giffonin R: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of an isolated natural product is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Giffonin R, a diarylheptanoid isolated from the leaves of the hazelnut tree (Corylus avellana). Experimental protocols, data presentation, and workflow visualizations are included to support robust purity assessment.
This compound belongs to a class of cyclic diarylheptanoids that have demonstrated significant antioxidant properties.[1][2] The isolation of this compound from Corylus avellana extracts often yields a mixture of structurally related giffonins and other phenolic compounds, such as flavonoids and phenolic acids. Therefore, rigorous analytical validation is necessary to confirm the purity of an isolated this compound sample before its use in biological assays or further drug development studies.
Comparative Analysis of Purity Validation Techniques
The purity of an isolated this compound sample can be assessed using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Principle | Key Advantages | Common Alternatives |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for separating complex mixtures. Quantitative analysis with high accuracy and precision. | Thin-Layer Chromatography (TLC), Gas Chromatography (GC) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for compound identification and can be used for quantitative analysis (qNMR). | Infrared (IR) Spectroscopy, UV-Vis Spectroscopy |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity for molecular weight determination and structural elucidation. Can be coupled with chromatography (LC-MS). | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol (B129727)
-
-
Flow Rate: 1.0 mL/min
-
Detection: DAD at a wavelength of 280 nm (for aromatic rings in diarylheptanoids). If coupled to an MS, electrospray ionization (ESI) in negative ion mode is common for phenolic compounds.[3][4]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Procedure:
-
Prepare a stock solution of the isolated this compound in methanol or the initial mobile phase composition.
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the this compound sample.
-
Run the gradient program to elute the compounds.
-
Analyze the resulting chromatogram. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.
Expected Results: A pure sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities, which could include other giffonins or co-extracted compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the isolated this compound, which indirectly validates its purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
Procedure:
-
Dissolve a small amount (typically 1-5 mg) of the dried this compound sample in a deuterated solvent (e.g., Methanol-d4, Acetone-d6).
-
Transfer the solution to an NMR tube.
-
Acquire 1H NMR and 13C NMR spectra.
-
For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Process and analyze the spectra. The chemical shifts and coupling constants should be compared with published data for this compound or related diarylheptanoids.[5]
Expected Results: The NMR spectra of a pure this compound sample should exhibit the expected signals corresponding to its unique chemical structure, with minimal or no signals from impurities.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive detection and accurate mass measurement, which is crucial for both confirming the identity of this compound and detecting trace impurities.
Instrumentation:
-
LC-MS system, typically with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Procedure:
-
The sample is introduced into the mass spectrometer via the HPLC system as described in the HPLC protocol.
-
The ESI source ionizes the this compound molecules.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
A mass spectrum is generated, showing the molecular ion peak of this compound and any fragment ions.
Expected Results: A pure sample will show a prominent peak corresponding to the exact mass of this compound. The high resolution of the mass analyzer allows for the determination of the elemental composition, confirming the molecular formula. Impurities will appear as additional peaks in the mass spectrum.
Quantitative Data Summary for Purity Assessment
The following table summarizes key quantitative parameters for the primary analytical techniques used in the purity validation of this compound. The values are representative for the analysis of diarylheptanoids and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-DAD | LC-MS | qNMR |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL | ~5 mg/mL |
| Typical Purity Achieved | >95% | >98% | >95% |
| Precision (RSD) | <2% | <5% | <1% |
| Accuracy (Recovery) | 95-105% | 90-110% | 98-102% |
Visualizing the Workflow and Pathways
References
- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]
- 2. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS profiling highlights hazelnut (Nocciola di Giffoni PGI) shells as a byproduct rich in antioxidant phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Giffonin R: A General Safety Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Giffonin R (CAS No. 1966183-72-1) is not publicly available. The following information is based on general best practices for the handling and disposal of novel or uncharacterized research chemicals, such as other diarylheptanoids and phenolic compounds. This guidance is not a substitute for a formal risk assessment and approval from your institution's Environmental Health and Safety (EHS) department. Always consult with a qualified safety professional before handling or disposing of any chemical for which a specific SDS is not available.
Essential Safety and Logistical Information
Researchers, scientists, and drug development professionals must handle this compound with caution, treating it as a potentially hazardous substance of unknown toxicity and environmental impact. The absence of specific disposal protocols necessitates a conservative approach, prioritizing safety and regulatory compliance.
Core Principles for Disposal of Uncharacterized Research Chemicals:
-
Treat as Hazardous: In the absence of specific data, assume the compound is hazardous.[1][2]
-
No Sink or Trash Disposal: Never dispose of this compound, or any research chemical, down the drain or in regular solid waste.[1][3][4]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority for hazardous waste disposal. They will provide specific instructions for collection, labeling, and pickup.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Incompatible chemicals can react violently or produce hazardous gases.
-
Proper Labeling is Critical: All waste containers must be accurately and clearly labeled to prevent accidents and ensure proper disposal.
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the general procedure for managing this compound waste from generation to disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Collection
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof container with a secure screw-top cap.
-
The container must be chemically compatible with the solvent used. Plastic containers are often preferred to glass to prevent breakage.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Solid Waste:
-
Collect chemically contaminated lab supplies (e.g., gloves, weigh boats, pipette tips, absorbent paper) in a separate, clearly labeled, sealed container.
-
Double-bagging in clear plastic bags within a rigid container is a common practice to allow for visual inspection by EHS personnel.
-
-
Unused/Expired this compound:
-
Keep the original product in its original container whenever possible. Do not deface the manufacturer's label.
-
Step 3: Waste Storage and Labeling
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An estimate of the concentration and total quantity.
-
The date of waste generation.
-
The principal investigator's name and lab location.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
Use secondary containment (e.g., a tray or bin) to capture any potential leaks.
-
Store waste away from incompatible materials, such as strong oxidizing agents.
-
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is nearly full (around 90%) or has been stored for the maximum time allowed by your institution (e.g., 60-150 days), schedule a pickup with your EHS department.
-
Provide Information: Be prepared to provide all available information about this compound to EHS. Since it is an uncharacterized compound for disposal purposes, they may need to treat it as an "unknown," which can be a more complex and costly process.
Data Presentation: Information Required for Full Hazard Assessment
A complete Safety Data Sheet (SDS) is essential for a full risk assessment. The table below outlines the critical information that is currently missing for this compound, which would typically be found in an SDS.
| Data Category | Information Needed for Proper Disposal Assessment |
| Hazards Identification | Acute and chronic toxicity data (oral, dermal, inhalation), carcinogenicity, mutagenicity, teratogenicity. This determines the level of hazard and required precautions. |
| Physical/Chemical Properties | Solubility in water and other solvents, vapor pressure, flammability, reactivity with common materials. This informs proper storage, segregation, and spill cleanup procedures. |
| Ecological Information | Ecotoxicity data (e.g., toxicity to aquatic life). This is crucial for determining the environmental impact and whether specific disposal treatments are needed to prevent environmental contamination. |
| Disposal Considerations | Specific EPA waste codes (if applicable), recommended disposal methods (e.g., incineration, chemical treatment), and regulations for empty containers. |
| First-Aid Measures | Specific procedures for exposure via inhalation, ingestion, skin, or eye contact. |
Mandatory Visualizations
Logical Workflow for Uncharacterized Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Workflow for the safe handling and disposal of an uncharacterized research chemical.
References
- 1. acs.org [acs.org]
- 2. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Giffonin R
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Giffonin R, a cyclic diarylheptanoid. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative, safety-first approach based on established protocols for managing novel chemical compounds of unknown toxicity. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure laboratory environment.
I. Core Principle: Risk Assessment for Novel Compounds
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3] Since the specific hazards of this compound are not well-documented, it must be treated as a potentially hazardous substance.[4] The risk assessment process involves identifying potential hazards (e.g., toxicity, reactivity), evaluating the likelihood and severity of exposure during planned procedures, and implementing appropriate control measures.[3]
Experimental Protocol: Risk Assessment for this compound
-
Information Gathering:
-
Review all available literature on this compound and structurally similar diarylheptanoids to anticipate potential biological activity and reactivity.
-
Note that this compound is a natural product isolated from Corylus avellana (hazelnut tree) and has demonstrated antioxidant properties.
-
-
Hazard Identification:
-
Assume this compound may be toxic, an irritant, and have unknown reactivity until proven otherwise.
-
Consider the physical form of the compound (e.g., solid powder, solution) and the potential for aerosol or vapor generation.
-
-
Exposure Assessment:
-
Identify all potential routes of exposure: inhalation, dermal contact, ingestion, and eye contact.
-
Evaluate each step of your planned experiment (e.g., weighing, dissolving, transferring) to determine where exposure could occur.
-
-
Control Measures:
-
Based on the assessment, select the appropriate engineering controls (e.g., chemical fume hood), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE).
-
II. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent exposure through all potential routes. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical splash goggles | Double-gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber) | Lab coat, full-length pants, closed-toe shoes | NIOSH-approved respirator with particulate and organic vapor cartridges |
| Preparing Solutions | Chemical splash goggles and a face shield | Double-gloving: Inner nitrile gloves, outer chemically resistant gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Running Reactions/Analyses | Chemical splash goggles | Double-gloving: Inner nitrile gloves, outer chemically resistant gloves | Lab coat | Work within a certified chemical fume hood |
Note: Always inspect PPE for integrity before use and replace as needed. Glove material should be selected for broad chemical resistance, and frequent changes are advised due to unknown breakthrough times.
III. Operational Plan: Step-by-Step Handling
-
Preparation:
-
Ensure all necessary safety equipment, including a spill kit, fire extinguisher, safety shower, and eyewash station, is readily accessible.
-
Work in a designated and well-ventilated area, preferably a certified chemical fume hood.
-
Inform at least one other person in the laboratory of the work being conducted; avoid working alone.
-
-
Handling:
-
Don all required PPE before handling this compound.
-
Perform all manipulations that could generate dust or aerosols within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of this compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the substance.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly after handling.
-
IV. Disposal Plan
The overriding principle is that a disposal plan should be in place before any work begins.
-
Waste Collection:
-
Collect all waste contaminated with this compound (e.g., excess solid, solutions, contaminated gloves, and consumables) in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance on the disposal of novel chemical compounds.
-
For non-hazardous waste generated during the process (e.g., clean paper towels), ensure it is not contaminated before disposing of it in regular waste bins.
-
V. Logical Workflow for Handling Novel Compounds
The following diagram illustrates the decision-making process for the safe handling of a new or unknown chemical substance like this compound.
Caption: Workflow for the safe handling of novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
